Technical Documentation Center

Methyl 5-methylbenzofuran-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-methylbenzofuran-2-carboxylate
  • CAS: 82788-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 5-Methylbenzofuran-2-carboxylate from p-Cresol

Abstract This technical guide provides a comprehensive, multi-step synthetic pathway for the preparation of methyl 5-methylbenzofuran-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-step synthetic pathway for the preparation of methyl 5-methylbenzofuran-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. Commencing with the readily available and cost-effective starting material, p-cresol, this guide details a robust and logical synthetic sequence. The synthesis proceeds through a strategic O-allylation, followed by a thermal Claisen rearrangement to construct a key intermediate, 2-allyl-4-methylphenol. Subsequent palladium-catalyzed oxidative cyclization affords the 5-methylbenzofuran core. The introduction of the C2-carboxylate functionality is achieved via a Vilsmeier-Haack formylation, followed by oxidation to the corresponding carboxylic acid, and concluding with a Fischer esterification to yield the target molecule. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols, mechanistic insights, and quantitative data to facilitate the practical application of this synthetic route.

Introduction: Strategic Importance and Synthetic Rationale

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, have established them as privileged scaffolds in drug discovery. Specifically, methyl 5-methylbenzofuran-2-carboxylate serves as a crucial building block for the synthesis of more complex molecules, including potent inhibitors of cancer-associated enzymes.[1]

The selection of p-cresol as the starting material is predicated on its low cost and commercial availability, rendering this synthetic route economically viable for both laboratory-scale research and potential scale-up operations. The synthetic strategy is designed to be linear and modular, allowing for optimization at each stage. The key transformations—Williamson ether synthesis, Claisen rearrangement, palladium-catalyzed cyclization, Vilsmeier-Haack formylation, oxidation, and Fischer esterification—are all well-established and reliable reactions in the organic synthesis toolkit.

This guide provides a detailed exposition of each synthetic step, elucidating the underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions. By offering a comprehensive and practical framework, we aim to empower researchers to efficiently synthesize this valuable molecule for their drug discovery and development endeavors.

Overall Synthetic Workflow

The synthesis of methyl 5-methylbenzofuran-2-carboxylate from p-cresol is accomplished in a six-step sequence as illustrated below.

Synthetic Workflow p_cresol p-Cresol allyl_ether Allyl p-tolyl ether p_cresol->allyl_ether O-Allylation allyl_phenol 2-Allyl-4-methylphenol allyl_ether->allyl_phenol Claisen Rearrangement benzofuran 5-Methylbenzofuran allyl_phenol->benzofuran Oxidative Cyclization aldehyde 5-Methylbenzofuran- 2-carbaldehyde benzofuran->aldehyde Vilsmeier-Haack Formylation acid 5-Methylbenzofuran- 2-carboxylic acid aldehyde->acid Oxidation ester Methyl 5-methylbenzofuran- 2-carboxylate acid->ester Fischer Esterification

Caption: Overall synthetic pathway from p-cresol to methyl 5-methylbenzofuran-2-carboxylate.

Step 1: O-Allylation of p-Cresol to Allyl p-tolyl ether

The initial step in the synthesis is the O-allylation of p-cresol, a classic Williamson ether synthesis.[2][3][4] This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonation of the acidic phenolic hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of an allyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis
  • Materials:

    • p-Cresol

    • Allyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a stirred solution of p-cresol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and wash sequentially with 1 M aqueous NaOH to remove any unreacted p-cresol, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude allyl p-tolyl ether. The product can be purified by vacuum distillation if necessary.

Quantitative Data Summary: O-Allylation
ReagentMolar RatioKey ParametersTypical Yield
p-Cresol1.0Solvent: Acetone85-95%
Allyl bromide1.2Base: K₂CO₃
Potassium Carbonate1.5Temperature: Reflux (approx. 56 °C)
Reaction Time: 4-6 hours

Step 2: Claisen Rearrangement of Allyl p-tolyl ether

The second step involves the thermal Claisen rearrangement of the synthesized allyl p-tolyl ether to 2-allyl-4-methylphenol. This is a[5][5]-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a cyclic six-membered transition state.[2][6][7][8][9][10][11] The reaction is intramolecular and results in the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring.[6][11]

Mechanism of Claisen Rearrangement

Claisen Rearrangement Mechanism start Allyl p-tolyl ether ts [Transition State] start->ts Heat intermediate Dienone Intermediate ts->intermediate product 2-Allyl-4-methylphenol intermediate->product Tautomerization

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocol: Thermal Claisen Rearrangement
  • Materials:

    • Allyl p-tolyl ether

    • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether), optional

  • Procedure:

    • Place the allyl p-tolyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Heat the ether under a nitrogen atmosphere to 180-220 °C. The use of a high-boiling solvent can aid in temperature control.

    • Maintain this temperature for 3-6 hours. Monitor the progress of the rearrangement by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude 2-allyl-4-methylphenol can be purified by vacuum distillation.

Quantitative Data Summary: Claisen Rearrangement
ReagentMolar RatioKey ParametersTypical Yield
Allyl p-tolyl ether1.0Temperature: 180-220 °C70-85%
Reaction Time: 3-6 hours
Atmosphere: Inert (Nitrogen or Argon)

Step 3: Palladium-Catalyzed Oxidative Cyclization

The construction of the benzofuran ring is achieved through an intramolecular oxidative cyclization of 2-allyl-4-methylphenol. Palladium(II) catalysts are highly effective for this transformation, which is a Wacker-type reaction.[5][6][7] The reaction proceeds via an initial coordination of the palladium to the alkene, followed by nucleophilic attack of the phenolic oxygen and subsequent β-hydride elimination to afford the benzofuran and a Pd(0) species. A co-oxidant, such as copper(II) acetate and molecular oxygen, is used to regenerate the active Pd(II) catalyst.[5][6]

Experimental Protocol: Oxidative Cyclization
  • Materials:

    • 2-Allyl-4-methylphenol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Copper(II) acetate (Cu(OAc)₂)

    • Dimethyl sulfoxide (DMSO)

    • Oxygen (balloon or atmosphere)

  • Procedure:

    • To a solution of 2-allyl-4-methylphenol (1.0 eq) in DMSO in a round-bottom flask, add palladium(II) acetate (0.05-0.1 eq) and copper(II) acetate (2.0 eq).

    • Stir the mixture under an oxygen atmosphere (a balloon of oxygen is sufficient) at 80-100 °C.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration, concentrate the solvent under reduced pressure.

    • Purify the crude 5-methylbenzofuran by column chromatography on silica gel.

Quantitative Data Summary: Oxidative Cyclization
ReagentMolar RatioKey ParametersTypical Yield
2-Allyl-4-methylphenol1.0Catalyst: Pd(OAc)₂60-75%
Palladium(II) acetate0.05-0.1Co-oxidant: Cu(OAc)₂
Copper(II) acetate2.0Solvent: DMSO
Temperature: 80-100 °C
Atmosphere: Oxygen

Step 4: Vilsmeier-Haack Formylation

The introduction of the formyl group at the C2 position of the 5-methylbenzofuran ring is accomplished using the Vilsmeier-Haack reaction.[12][13][14][15] This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[12][13] The electron-rich benzofuran ring undergoes electrophilic aromatic substitution, predominantly at the C2 position.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Materials:

    • 5-Methylbenzofuran

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 5-methylbenzofuran (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting 5-methylbenzofuran-2-carbaldehyde by column chromatography or recrystallization.

Quantitative Data Summary: Vilsmeier-Haack Formylation
ReagentMolar RatioKey ParametersTypical Yield
5-Methylbenzofuran1.0Reagent: POCl₃/DMF75-85%
Phosphorus oxychloride1.2Solvent: DCM
N,N-Dimethylformamide3.0Temperature: 0 °C to 50 °C
Reaction Time: 2-4 hours

Step 5: Oxidation to Carboxylic Acid

The penultimate step is the oxidation of the 5-methylbenzofuran-2-carbaldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A mild and efficient method involves the use of sodium chlorite (NaClO₂) in the presence of a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene.

Experimental Protocol: Oxidation of Aldehyde
  • Materials:

    • 5-Methylbenzofuran-2-carbaldehyde

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-Methyl-2-butene

    • tert-Butanol

    • Water

  • Procedure:

    • Dissolve 5-methylbenzofuran-2-carbaldehyde (1.0 eq) in tert-butanol.

    • Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq) and 2-methyl-2-butene (4.0 eq).

    • To this stirred mixture, add an aqueous solution of sodium chlorite (1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, quench the reaction with an aqueous solution of sodium sulfite.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-methylbenzofuran-2-carboxylic acid.

Quantitative Data Summary: Oxidation
ReagentMolar RatioKey ParametersTypical Yield
5-Methylbenzofuran-2-carbaldehyde1.0Oxidant: NaClO₂>90%
Sodium chlorite1.5Buffer: NaH₂PO₄
2-Methyl-2-butene4.0Solvent: t-Butanol/Water
Temperature: Room Temperature

Step 6: Fischer Esterification to Methyl Ester

The final step is the conversion of 5-methylbenzofuran-2-carboxylic acid to its methyl ester via a Fischer esterification.[16][17][18] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the product.[19]

Experimental Protocol: Fischer Esterification
  • Materials:

    • 5-Methylbenzofuran-2-carboxylic acid

    • Methanol

    • Sulfuric acid (H₂SO₄), concentrated

  • Procedure:

    • Suspend 5-methylbenzofuran-2-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the mixture at reflux for 4-6 hours.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, methyl 5-methylbenzofuran-2-carboxylate.

Quantitative Data Summary: Fischer Esterification
ReagentMolar RatioKey ParametersTypical Yield
5-Methylbenzofuran-2-carboxylic acid1.0Catalyst: H₂SO₄>95%
MethanolExcessTemperature: Reflux (approx. 65 °C)
Sulfuric AcidCatalyticReaction Time: 4-6 hours

Conclusion

This in-depth technical guide has delineated a reliable and efficient six-step synthetic route for the preparation of methyl 5-methylbenzofuran-2-carboxylate from p-cresol. The presented pathway leverages a series of robust and well-understood organic transformations, providing detailed experimental protocols and quantitative data to aid in its practical implementation. The logical progression of O-allylation, Claisen rearrangement, oxidative cyclization, Vilsmeier-Haack formylation, oxidation, and Fischer esterification offers a scalable and adaptable approach for the synthesis of this valuable heterocyclic building block. This guide serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis of novel benzofuran-based compounds with therapeutic potential.

References

  • Palladium(II)-catalysed oxidative cyclisation of 2-allylphenols in the presence of copper(II) acetate and molecular oxygen. Oxidation state of palladium in the Wacker-type reaction. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • The renaissance of palladium(II)-catalyzed oxidation chemistry. (n.d.). PMC - NIH. Retrieved March 14, 2026, from [Link]

  • Palladium(II)-catalyzed asymmetric oxidative cyclization of 2-allylphenols in the presence of copper(II) acetate and molecular oxygen. Study of the catalysis of the Wacker-type oxidation. (1981). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Highly efficient palladium catalyzed cyclization of 2-allylphenols to five- and seven-membered ring lactones under hydroformylation conditions (Conference). (1995). OSTI.GOV. Retrieved March 14, 2026, from [Link]

  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. (2020). MDPI. Retrieved March 14, 2026, from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved March 14, 2026, from [Link]

  • Claisen Rearrangement over the Past Nine Decades. (2004). Chemical Reviews. Retrieved March 14, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Claisen rearrangement. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH. Retrieved March 14, 2026, from [Link]

  • Claisen rearrangement. (2022). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. (2023). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved March 14, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. Retrieved March 14, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved March 14, 2026, from [Link]

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
  • Lab5 procedure esterification. (n.d.). California State University, Northridge. Retrieved March 14, 2026, from [Link]

  • THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). (2003). CORE. Retrieved March 14, 2026, from [Link]

  • The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • First consecutive linear synthesis of hostmaniene, 5-formyl-2- (isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl p-hydroxybenzoate as a common precursor. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis. (2011). PubMed. Retrieved March 14, 2026, from [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. (2024). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Fischer Esterification. (2021). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). PMC. Retrieved March 14, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Formylation. (n.d.). SynArchive. Retrieved March 14, 2026, from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. (2021). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Windsor. Retrieved March 14, 2026, from [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). MDPI. Retrieved March 14, 2026, from [Link]

  • Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. (2014). PubMed. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-methylbenzofuran-2-carboxylate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach the benzofuran-2-carboxylate scaffold not merely as a chemical entity, but as a highly programmable pharmacophore. Methyl 5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the benzofuran-2-carboxylate scaffold not merely as a chemical entity, but as a highly programmable pharmacophore. Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) serves as a critical building block in the synthesis of complex heterocyclic therapeutics. Its structural resemblance to indole—coupled with distinct hydrogen-bonding capabilities (acting as a weak H-bond acceptor without the donor properties of an NH group)—makes it an exceptional bioisostere. This whitepaper provides an authoritative guide on its physicochemical properties, self-validating synthetic protocols, and its downstream applications in developing [1].

Physicochemical & Structural Profiling

Understanding the baseline properties of Methyl 5-methylbenzofuran-2-carboxylate is essential for predicting its behavior in both synthetic workflows and biological assays. The ester linkage provides a versatile handle for derivatization, while the 5-methyl group increases the lipophilicity of the aromatic system, often enhancing cell membrane permeability in downstream drug candidates.

Quantitative Data Summary
PropertyValueSource
CAS Number 82788-34-9[2]
Molecular Formula C11H10O3[2]
Molecular Weight 190.19 g/mol [2]
InChIKey KIIABCWAUGHANV-UHFFFAOYSA-N[2]
Appearance Solid[3]
Purity Standard ≥ 98%[2]
Storage Temperature Room Temperature[2]

Causality Insight: The compound is stable at room temperature due to the fully conjugated π -system of the benzofuran core, which provides significant thermodynamic stability[3]. However, the ester group remains susceptible to hydrolysis under strongly acidic or basic conditions, dictating the choice of mild reagents during subsequent functionalization.

Synthetic Methodology: The Rap-Stoermer Condensation

The most robust method for constructing the benzofuran-2-carboxylate core is the base-promoted Rap-Stoermer condensation. This approach utilizes the nucleophilic nature of a functionalized salicylaldehyde to attack an α -halo ester, followed by an intramolecular aldol-type cyclization[4].

Synthesis R1 2-Hydroxy-5-methyl- benzaldehyde Cond Base-Promoted Alkylation (K2CO3 / DMF) R1->Cond R2 Methyl Chloroacetate R2->Cond Int Ether Intermediate Cond->Int 80-90°C Cyc Intramolecular Cyclization Int->Cyc -H2O Prod Methyl 5-methylbenzofuran- 2-carboxylate Cyc->Prod

Fig 1. Rap-Stoermer synthesis pathway for Methyl 5-methylbenzofuran-2-carboxylate.

Step-by-Step Protocol (Self-Validating Workflow)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-hydroxy-5-methylbenzaldehyde in anhydrous N,N-Dimethylformamide (DMF)[4].

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Mechanistic Causality: K2​CO3​ acts as a mild base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity without triggering premature degradation of the ester or the aldehyde.

  • Alkylation: Dropwise add 1.1 equivalents of methyl chloroacetate.

    • Mechanistic Causality: Dropwise addition controls the exothermic nature of the SN​2 displacement, preventing the formation of bis-alkylated byproducts.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 85–90 °C for 6–8 hours[5].

    • Mechanistic Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular aldol-type condensation of the intermediate ether, driving the dehydration step that yields the aromatic benzofuran system.

  • Work-up & Purification: Cool the mixture, quench with ice water, and extract with ethyl acetate. Purify the concentrated organic layer via silica gel column chromatography (Hexane/Ethyl Acetate).

Analytical Characterization & Self-Validation

To ensure scientific integrity, every synthetic step must act as a self-validating system. The successful formation of Methyl 5-methylbenzofuran-2-carboxylate is definitively confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Validation Checkpoints
  • Thin-Layer Chromatography (TLC): The disappearance of the starting aldehyde (which has a lower Rf​ due to the polar hydroxyl group) and the appearance of a higher Rf​ spot (the non-polar benzofuran ester) under UV light (254 nm) confirms reaction progress.

  • 1 H NMR Validation (CDCl 3​ ):

    • Methoxy Group: A sharp singlet at ~3.98 ppm confirms the integrity of the methyl ester[4].

    • Aryl Methyl Group: A singlet at ~2.4 ppm confirms the 5-methyl substitution.

    • The "Validation Peak": The absolute confirmation of cyclization is the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the furan H-3 proton as a distinct singlet at ~7.4 ppm [4]. If the aldehyde peak persists, the reaction stalled at the ether intermediate stage.

Applications in Drug Discovery

Methyl 5-methylbenzofuran-2-carboxylate is extensively utilized in the development of targeted therapeutics, most notably as a precursor for[1].

By subjecting the methyl ester to hydrazinolysis (using hydrazine hydrate), researchers generate benzofuran-2-carbohydrazides. These intermediates are subsequently coupled with various sulfonyl chlorides or carboxylic acids to create potent, sub-micromolar inhibitors of hCA IX and XII—enzymes that are highly overexpressed in advanced hypoxic tumors[1].

BioWorkflow Scaffold Benzofuran-2-carboxylate Scaffold Deriv Hydrazinolysis / Amidation (Derivatization) Scaffold->Deriv Screen In Vitro Screening (hCA IX/XII Assays) Deriv->Screen Hit Hit Screen->Hit Activity Validation Lead Lead Optimization & In Vivo Profiling Hit->Lead ADMET Profiling

Fig 2. Drug discovery workflow utilizing the benzofuran-2-carboxylate scaffold.

The 5-methyl substitution on the benzofuran ring is not merely decorative; it specifically modulates the steric bulk and lipophilicity of the tail region, optimizing the compound's anchoring within the zinc-bound active site cavity of the target metalloenzyme[1].

Sources

Foundational

Methyl 5-methylbenzofuran-2-carboxylate: A Privileged Scaffold and Versatile Building Block in Organic Synthesis

Executive Summary In modern medicinal chemistry, the benzofuran ring is recognized as a "privileged scaffold," frequently appearing in antimicrobial, antitubercular, and antitumoral agents [3]. Methyl 5-methylbenzofuran-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzofuran ring is recognized as a "privileged scaffold," frequently appearing in antimicrobial, antitubercular, and antitumoral agents [3]. Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) serves as a highly strategic building block within this domain. The presence of the C2-carboxylate provides a reliable handle for divergent functionalization (amidation, reduction, esterification), while the C5-methyl group modulates the lipophilicity and electron density of the aromatic system. This technical guide explores the causality behind its core synthetic transformations, mechanistic pitfalls, and self-validating experimental protocols.

Physicochemical Profiling

Before deploying this building block in a "build-couple-pair" strategy, it is critical to verify its identity and understand its physical parameters. The table below summarizes the core quantitative data[1]:

ParameterValue / Specification
Chemical Name Methyl 5-methylbenzofuran-2-carboxylate
CAS Registry Number 82788-34-9
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Purity Standard ≥ 98.0% (HPLC)
InChI Key KIIABCWAUGHANV-UHFFFAOYSA-N
Storage Conditions Room temperature, desiccated

Core Synthetic Transformations & Causality

The true value of methyl 5-methylbenzofuran-2-carboxylate lies in its orthogonal reactivity. As a Senior Application Scientist, I frequently observe that poor yield in downstream coupling is not due to the reagent itself, but rather a misunderstanding of the underlying mechanistic pathways.

Ester Hydrolysis & Amidation (Accessing Bioactive Hybrids)

Direct amidation of the C2-methyl ester with complex amines is kinetically sluggish due to the resonance stabilization of the benzofuran system. Attempting to force this reaction with high heat often leads to degradation. The Causal Solution: A two-step "saponification-coupling" sequence is mandatory. Saponification with NaOH reliably yields 5-methylbenzofuran-2-carboxylic acid [2]. This free acid can then be activated using coupling reagents (e.g., HATU, EDC) or converted to an acyl chloride to react with amines. This specific pathway is the backbone for synthesizing quinoxaline-benzofuran hybrids, which exhibit potent antibacterial properties [5].

Hydride Reduction vs. Single-Electron Transfer (SET)

Converting the ester to a primary alcohol—(5-methylbenzofuran-2-yl)methanol—is a common requirement. While the classical Bouveault-Blanc reduction (Na metal in Ethanol) is cost-effective, it operates via a single-electron transfer (SET) mechanism. The Mechanistic Pitfall: If the proton source (ethanol) is locally depleted during the Bouveault-Blanc reaction, the intermediate radical anions undergo bimolecular coupling, leading to massive yields of unwanted acyloin condensation byproducts [2]. The Causal Solution: Hydride reduction using Lithium Aluminum Hydride (LiAlH₄) is the field-proven standard. It avoids radical intermediates entirely, proceeding cleanly through a tetrahedral alkoxide intermediate.

C-H Arylation at the C3 Position

Because the C2 position is blocked by the carboxylate, the furan oxygen directs electrophilic and transition-metal-catalyzed functionalization to the C3 position. Recent methodologies demonstrate that this building block can undergo mild, base-free Heck-Matsuda-type C-H arylation using aryldiazonium salts, serving as a critical step in synthesizing complex pharmaceutical intermediates [4].

Mechanistic Visualizations

G Core Methyl 5-methylbenzofuran- 2-carboxylate Acid 5-Methylbenzofuran- 2-carboxylic acid Core->Acid NaOH / EtOH (Saponification) Alcohol (5-Methylbenzofuran- 2-yl)methanol Core->Alcohol LiAlH4 / THF (Reduction) C3_Subst C3-Arylated Derivatives Core->C3_Subst Aryldiazonium Salts (C-H Arylation) Amide Benzofuran-2-carboxamides (Bioactive Hybrids) Acid->Amide HATU / Amine (Amidation)

Caption: Divergent synthetic workflows from methyl 5-methylbenzofuran-2-carboxylate.

G Start Ester Precursor BB Bouveault-Blanc (Na / EtOH) Start->BB Hydride Hydride Reduction (LiAlH4 / THF) Start->Hydride Radical Radical Anion BB->Radical SET Alkoxide Alkoxide Intermediate Hydride->Alkoxide H- Attack Acyloin Acyloin Byproducts Radical->Acyloin H+ Starvation (Dimerization) Product Primary Alcohol Radical->Product Excess EtOH Alkoxide->Product Fieser Quench

Caption: Mechanistic divergence: Hydride reduction vs. Bouveault-Blanc SET pathways.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity results, the following protocols have been designed as self-validating systems. Causality is built into the workup steps to prevent common failure modes.

Protocol A: Controlled Saponification to the Free Acid

Objective: Hydrolyze the methyl ester without degrading the benzofuran core [2].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 5-methylbenzofuran-2-carboxylate in 50 mL of Ethanol.

  • Base Addition: Add 30.0 mmol of NaOH dissolved in 15 mL of distilled water.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Validation check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the high-Rf ester spot.

  • Solvent Removal: Cool to room temperature and remove the ethanol under reduced pressure. (Leaving ethanol in the mixture will prevent proper precipitation in the next step).

  • Acidification (Critical Step): Dilute the aqueous residue with 50 mL of ice-cold water. Carefully add concentrated HCl dropwise until the pH reaches 2-3.

    • Causality: The sodium carboxylate is highly water-soluble. Dropping the pH below the pKa of the acid protonates the carboxylate, driving the immediate precipitation of 5-methylbenzofuran-2-carboxylic acid as a white solid.

  • Isolation: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol B: Hydride Reduction utilizing the Fieser Quench

Objective: Reduce the ester to the primary alcohol while avoiding unfilterable aluminum emulsions [2].

  • Reaction Setup: Flame-dry a flask under Argon. Suspend 15.0 mmol of LiAlH₄ (0.57 g) in 30 mL of anhydrous THF and cool to 0 °C.

  • Ester Addition: Dissolve 10.0 mmol of the ester in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • The Fieser Quench (Critical Step): Direct addition of bulk water to LiAlH₄ creates a gelatinous aluminum hydroxide emulsion that traps the product and destroys yields. To quench x grams of LiAlH₄ (here, x=0.57 g), sequentially add:

    • x mL of distilled H₂O (0.57 mL): Causality: Safely destroys unreacted hydride.

    • x mL of 15% aqueous NaOH (0.57 mL): Causality: Converts the aluminum species into a soluble aluminate.

    • 3x mL of distilled H₂O (1.71 mL): Causality: Forces the aluminate to precipitate as a dense, granular, and highly filterable inorganic salt.

  • Isolation: Stir the quenched mixture for 30 minutes. Validation check: The residual gray color of the reaction will convert entirely to a snow-white granular solid. Filter the mixture through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate to yield the pure alcohol.

References

  • The Journal of Organic Chemistry. "Tandem Synthesis of 2-Carboxybenzofurans via Sequential Cu-Catalyzed C–O Coupling and Mo(CO)6-Mediated Carbonylation Reactions". ACS Publications. Available at:[Link]

  • RSC Advances. "Mild and selective base-free C–H arylation of heteroarenes: experiment and computation". National Library of Medicine (NIH). Available at:[Link]

  • Heterocycles. "A Facile Synthesis and Antibacterial Activity of Novel Quinoxaline-Benzofuran Hybrids". CLOCKSS Archive. Available at:[Link]

Exploratory

The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide to Biological Activity

Abstract The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered immense interest due to a broad spectrum of potent biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of benzofuran derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged heterocyclic system.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran and its analogues have attracted significant attention from medicinal chemists and pharmacologists due to their pronounced and diverse biological activities.[1] First synthesized in 1870, the benzofuran core is found in numerous natural products and has been successfully incorporated into a variety of therapeutic agents.[2] The synthetic tractability of the benzofuran ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile and the exploration of structure-activity relationships (SAR).[2][3] This has led to the discovery of lead molecules with potential applications in a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse and often target key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanistic Insights into Anticancer Action

A significant number of benzofuran derivatives exert their anticancer effects through the inhibition of tubulin polymerization .[5][6] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]

Another critical mechanism involves the modulation of key signaling pathways. For instance, some derivatives have been shown to suppress the RAS/RAF/MEK/ERK (MAPK) signaling pathway , which is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival.[3] The inhibition of this pathway can halt uncontrolled cell growth and promote apoptosis.[3]

Furthermore, benzofuran scaffolds have been utilized to design potent inhibitors of lysine-specific demethylase 1 (LSD1) , an enzyme that is overexpressed in various cancers and is crucial for tumor cell proliferation and survival.[9][10] Inhibition of LSD1 by benzofuran derivatives has shown significant antitumor efficacy both in vitro and in vivo.[9][10]

Signaling Pathway: Inhibition of the MAPK/ERK Cascade by Benzofuran Derivatives

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylation Benzofuran Benzofuran Derivative Benzofuran->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gene Expression

Caption: Benzofuran derivatives can inhibit the MAPK/ERK pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of benzofuran derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference(s)
Halogenated Benzofuran (Compound 1)HL60 (Leukemia)0.1[2]
3-Amidobenzofuran (Compound 6g)MDA-MB-231 (Breast)3.01[4][11]
Benzofuran-Chalcone Hybrid (Compound 3d)MCF-7 (Breast)3.22[12]
Benzofuran-Chalcone Hybrid (Compound 3d)PC-3 (Prostate)4.15[12]
Oxindole-Benzofuran (Compound 22f)MCF-7 (Breast)2.27[3][4]
Bromo-derivative (Compound 14c)HCT-116 (Colon)3.27[3][4]
LSD1 Inhibitor (Compound 17i)H460 (Lung)2.06[9][10][13]
Tubulin Inhibitor (Compound 36)A549 (Lung)0.06[7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][14]

Materials:

  • Benzofuran derivative compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).[16]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • MTT Addition: After the treatment incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[15][17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][16]

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.[12]

Workflow: In Vitro Anticancer Activity Screening

anticancer_workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding treatment 3. Treat with Benzofuran Derivatives (Serial Dilutions) seeding->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add incubation2 6. Incubate (4 hours) mtt_add->incubation2 solubilize 7. Solubilize Formazan (Add DMSO) incubation2->solubilize read 8. Measure Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability and IC50 Value read->calculate end End calculate->end

Caption: Workflow for determining IC50 values using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[12] Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important scaffold for the development of new anti-infective drugs.[9][18]

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are varied. Some compounds are believed to interfere with bacterial cell wall synthesis , a pathway that is essential for bacterial survival and absent in eukaryotes, making it an attractive target.[12][19] Others may disrupt DNA replication or protein synthesis , fundamental processes for bacterial proliferation.[12][20][21] Another proposed mechanism involves the inhibition of key enzymes, such as DNA gyrase , which is crucial for bacterial DNA replication.[9] Some benzofurans may also act by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death, a mechanism also observed for the repurposed drug auranofin.[12][22]

Pathway: Bacterial Cell Wall (Peptidoglycan) Synthesis

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG MurA_F MurA-F Enzymes UDP_NAG->MurA_F UDP_NAM UDP-NAM Pentapeptide UDP-NAM- Pentapeptide UDP_NAM->Pentapeptide + Amino Acids Lipid_I Lipid I Pentapeptide->Lipid_I Transfer to Lipid Carrier MurA_F->UDP_NAM Lipid_II Lipid II Lipid_I->Lipid_II + NAG Growing_Chain Growing Peptidoglycan Chain Lipid_II->Growing_Chain Transport Across Membrane Transporter Lipid Carrier (Bactoprenol) Cross_linking Transpeptidation (Cross-linking) Growing_Chain->Cross_linking Benzofuran Benzofuran Derivative Benzofuran->Cross_linking Inhibition

Caption: Benzofurans can inhibit bacterial cell wall synthesis.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for selected benzofuran derivatives against various pathogenic microbes.

Compound/Derivative ClassTarget PathogenMIC (µg/mL)Reference(s)
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[18]
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5[18]
Oxa-benzofuran (Compound 6)Penicillium italicum12.5[18]
Benzofuran Amide (Compound 6b)Bacillus subtilis6.25[23]
Benzofuran Amide (Compound 6b)Escherichia coli6.25[23]
Benzofuran-3-yl Methanone AnalogMethicillin-resistant S. aureus0.39[24]
Benzofuran Ketoxime (Compound 38)Staphylococcus aureus0.039[9]
Experimental Protocols for Antimicrobial Susceptibility Testing

This method is used for the preliminary screening of antimicrobial activity.[8][25]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile cork borer (6-8 mm diameter)

  • Benzofuran derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic) and negative control (solvent)

Procedure:

  • Inoculation: Aseptically spread a standardized bacterial inoculum evenly over the entire surface of an MHA plate to create a lawn.[25]

  • Well Creation: Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.[25]

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the benzofuran derivative solution, positive control, and negative control into separate wells.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[26]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8][26]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible microbial growth.[27][28]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum

  • Benzofuran derivatives

  • Microplate reader

Procedure:

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the benzofuran stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of dilutions.[27]

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Leave one column without bacteria as a sterility control.[29]

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.[27]

  • MIC Determination: The MIC is the lowest concentration of the benzofuran derivative in which there is no visible turbidity (bacterial growth), as observed visually or by measuring the optical density with a microplate reader.[28][29]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways that regulate the production of inflammatory mediators.[30][31]

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are frequently attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][15] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[15][16] By preventing the activation and nuclear translocation of NF-κB, benzofuran derivatives can effectively suppress the inflammatory response.

In addition, the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also crucial in inflammation.[18][32] Benzofuran derivatives can inhibit the activation of these kinases, thereby reducing the production of inflammatory mediators.[6]

Pathway: Inhibition of NF-κB Signaling in Inflammation

Caption: Benzofurans can exert anti-inflammatory effects via NF-κB inhibition.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[4][10]

Compound/DerivativeDose (mg/kg)Inhibition of Edema (%) at 3hReference(s)
Piperazine/Benzofuran Hybrid (5d)2050.6[33]
Indomethacin (Standard)1055.3[33]
Iodo Benzofuran (2b)Not specified>90 (at 120-210 min)[30]
Iodo Benzofuran (2c)Not specified>90 (at 120-210 min)[30]
Ellagic Acid (for comparison)30~60[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.[14][34]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Benzofuran derivative suspension/solution

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize rats for at least one week before the experiment. Divide them into control, standard, and test groups.

  • Compound Administration: Administer the benzofuran derivative (e.g., orally or intraperitoneally) to the test groups and the standard drug to the positive control group. The control group receives the vehicle.[14][33]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[33][35]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection).[14][33]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treated group in comparison to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[35]

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been shown to possess significant antioxidant activity, primarily due to their ability to scavenge free radicals.[36]

Mechanistic Insights into Antioxidant Action

The antioxidant activity of benzofuran derivatives is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant capacity. This mechanism is similar to that of well-known antioxidants like Vitamin E.[36]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds.[5][17]

Materials:

  • DPPH solution (e.g., 0.2 mM in methanol)

  • Benzofuran derivatives dissolved in methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvettes, add a small volume (e.g., 20 µL) of various concentrations of the benzofuran derivative solution. Then, add a larger volume (e.g., 180 µL) of the DPPH solution to each well/cuvette.[37]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[37]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by the antioxidant leads to a decrease in absorbance.[5][23]

  • Calculation of Scavenging Activity: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the benzofuran derivative.[5] The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Conclusion and Future Perspectives

The benzofuran scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties has highlighted their immense therapeutic potential. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, the elucidation of their detailed mechanisms of action, and their evaluation in more complex preclinical and clinical settings. The continued exploration of the benzofuran nucleus promises to yield new and effective therapeutic agents for a multitude of human diseases.

References

  • Auranofin: Repurposing an Old Drug for a Golden New Age. (2015). PMC. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. (2015). PubMed. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. Available at: [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. Available at: [Link]

  • Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. (2020). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. (2014). PubMed. Available at: [Link]

  • Carrageenan-Induced Rat Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New Benzofuran Derivatives. (2011). PubMed. Available at: [Link]

  • antioxidant activity applying an improved abts radical cation decolorization assay. (n.d.). ResearchGate. Available at: [Link]

  • Agar well diffusion assay. (2020). YouTube. Available at: [Link]

  • Full article: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). Taylor & Francis. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Available at: [Link]

  • 4.4. DPPH Assay. (n.d.). Bio-protocol. Available at: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). Frontiers. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC. Available at: [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). PubMed. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Available at: [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC. Available at: [Link]

  • IJBCP International Journal of Basic & Clinical Pharmacology Evaluation of anti- inflammatory activity of aqueous extract. (2016). ResearchGate. Available at: [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed. Available at: [Link]

  • Document: Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (CHEMBL4825677). (n.d.). ChEMBL. Available at: [Link]

  • Bacterial Cell Wall Synthesis Pathway. (n.d.). Gosset. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... (2023). Protocols.io. Available at: [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Available at: [Link]

  • Steps Involved in Bacterial Protein Synthesis. (2022). BYJU'S. Available at: [Link]

  • Diagram of the bacterial DNA replication and repair pathway.. (n.d.). ResearchGate. Available at: [Link]

  • Biosynthesis of Bacterial Cell Wall. (n.d.). Gyan Sanchay - Chhatrapati Shahu Ji Maharaj University, Kanpur. Available at: [Link]

  • Molecular mechanism of DNA replication (article). (n.d.). Khan Academy. Available at: [Link]

  • 12.2: DNA Replication in Bacteria. (2025). Biology LibreTexts. Available at: [Link]

  • DNA Replication | Microbiology. (n.d.). Lumen Learning. Available at: [Link]

Sources

Foundational

"Methyl 5-methylbenzofuran-2-carboxylate" IUPAC name and structure

Title: Advanced Technical Guide to Methyl 5-methylbenzofuran-2-carboxylate: Structural Profiling, Synthetic Causality, and Medicinal Applications Executive Summary The benzofuran scaffold is universally recognized as a "...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Technical Guide to Methyl 5-methylbenzofuran-2-carboxylate: Structural Profiling, Synthetic Causality, and Medicinal Applications

Executive Summary

The benzofuran scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for antimicrobial, antitumor, and anti-inflammatory agents [1]. Within this class, Methyl 5-methylbenzofuran-2-carboxylate acts as a highly versatile, bifunctional building block. The presence of a C5-methyl group modulates the lipophilicity and metabolic stability of the core, while the C2-methyl ester provides a reactive handle for downstream derivatization into amides, hydrazides, and click-chemistry-derived triazoles [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and authoritative protocols for its application in drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the fundamental properties of Methyl 5-methylbenzofuran-2-carboxylate is critical for predicting its behavior in both synthetic reactions and biological assays. The planar, conjugated π -system of the benzofuran ring imparts rigidity, while the ester moiety acts as a hydrogen-bond acceptor.

Table 1: Core Identification and Physicochemical Data

PropertyValue / Description
IUPAC Name Methyl 5-methyl-1-benzofuran-2-carboxylate
CAS Registry Number 82788-34-9 [1]
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
InChIKey KIIABCWAUGHANV-UHFFFAOYSA-N [1]
Structural Features Bicyclic heteroaromatic system; C5-methyl substitution; C2-methyl ester
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF)

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize Methyl 5-methylbenzofuran-2-carboxylate relies on a modified Rap-Stoermer reaction. This involves the base-promoted condensation of 2-hydroxy-5-methylbenzaldehyde with methyl bromoacetate [3].

Mechanistic Causality
  • Base Selection ( K2​CO3​ ): Potassium carbonate is chosen over stronger bases (like NaH) because it is perfectly tuned to deprotonate the phenol ( pKa​≈10 ) without triggering competitive side reactions (e.g., Cannizzaro reaction) on the aldehyde.

  • Solvent Selection (DMF): Dimethylformamide, a polar aprotic solvent, is utilized to leave the phenoxide anion highly nucleophilic (unsolvated), drastically accelerating the SN​2 displacement of the bromide.

  • Thermodynamic Driving Force: The initial O-alkylation forms an intermediate that rapidly undergoes an intramolecular aldol-type condensation. The subsequent dehydration is thermodynamically irreversible, driven by the massive energetic payoff of forming the fully aromatized benzofuran system.

Synthesis SM1 2-Hydroxy-5-methylbenzaldehyde Cond Base-Promoted Alkylation (K2CO3, DMF, 80°C) SM1->Cond SM2 Methyl bromoacetate SM2->Cond Int O-Alkylated Intermediate Cond->Int SN2 Displacement Cyc Intramolecular Aldol-Type Condensation & Dehydration Int->Cyc Prod Methyl 5-methylbenzofuran-2-carboxylate Cyc->Prod -H2O (Aromatization)

Caption: Mechanistic workflow for the synthesis of Methyl 5-methylbenzofuran-2-carboxylate.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system; the visual cues (color changes, precipitation) serve as built-in quality control checkpoints.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv) in one portion. Stir at room temperature for 15 minutes. Validation check: The solution will turn a deep yellow/orange, confirming the formation of the phenoxide anion.

  • Alkylation: Add methyl bromoacetate (1.1 equiv) dropwise via syringe over 10 minutes. The dropwise addition controls the exothermic SN​2 reaction, preventing localized thermal degradation.

  • Cyclization: Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent.

  • Quench & Workup: Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl. Causality: The acidic quench neutralizes unreacted K2​CO3​ and drives the product out of the aqueous DMF phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure ester.

Downstream Applications in Medicinal Chemistry

Methyl 5-methylbenzofuran-2-carboxylate is rarely the final drug candidate; rather, it is a strategic node in library synthesis. The ester group is highly amenable to functional group interconversion (FGI).

Applications Core Methyl 5-methylbenzofuran-2-carboxylate Hydrazide Benzofuran-2-carbohydrazides (Antimicrobial Scaffolds) Core->Hydrazide Hydrazine Hydrate, Reflux Acid 5-Methylbenzofuran-2-carboxylic Acid (Amidation Precursor) Core->Acid Basic Hydrolysis (NaOH/THF) Alcohol (5-Methylbenzofuran-2-yl)methanol (Reduction Product) Core->Alcohol Reduction (LiAlH4) Triazole 1,2,3-Triazole Hybrids (Click Chemistry) Acid->Triazole Propargylation & CuAAC

Caption: Strategic diversification of the methyl ester into bioactive pharmacophores.

  • Hydrazide Formation: Reacting the ester with hydrazine hydrate yields benzofuran-2-carbohydrazides, which are potent precursors for synthesizing Schiff bases with established antibacterial and antifungal properties [2].

  • Triazole Hybrids: Hydrolysis of the ester to the corresponding acid, followed by propargylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), generates 1,2,3-triazole hybrids. These constructs are heavily utilized in screening against resistant bacterial strains like MRSA [3].

Analytical Validation Protocol

To ensure the integrity of the synthesized or procured Methyl 5-methylbenzofuran-2-carboxylate, rigorous analytical validation is required [5].

Protocol 2: Sample Preparation for ¹H-NMR Spectroscopy

Causality: Deuterated chloroform ( CDCl3​ ) is selected as the solvent because it provides excellent solubility for lipophilic esters while lacking proton signals that would obscure the aromatic region of the benzofuran core.

  • Sample Weighing: Accurately weigh 5–10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Using a clean glass Pasteur pipette, add 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS). TMS acts as the internal standard, calibrating the spectrum to exactly δ 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert it 5–10 times. Ensure no undissolved particulates remain, as solid matter will distort the magnetic field homogeneity, leading to broadened peaks and poor resolution.

  • Expected Spectral Benchmarks:

    • δ≈3.95 ppm (singlet, 3H): Represents the methoxy protons of the ester.

    • δ≈2.45 ppm (singlet, 3H): Represents the C5-methyl group.

    • δ≈7.4−7.6 ppm (multiplets, 4H): Represents the aromatic protons of the benzofuran ring.

Safety, Handling, and Storage

According to established safety data sheets (SDS) for benzofuran carboxylates [4]:

  • Handling: Handle within a certified chemical fume hood. The compound may cause skin and eye irritation. Utilize nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment. Keep away from strong oxidizing agents and strong bases to prevent premature hydrolysis of the ester group.

References

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Retrieved from: [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from: [Link]

Exploratory

A Technical Guide to the Furan Ring Reactivity of Methyl 5-methylbenzofuran-2-carboxylate

Executive Summary The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This guide provides an in-depth analysis of the chemical reactivity of a specific, functionalized derivative: Methyl 5-methylbenzofuran-2-carboxylate. We will dissect the electronic interplay of the substituent groups and their profound influence on the reactivity of the furan moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into electrophilic and nucleophilic substitution, cycloaddition reactions, metal-catalyzed couplings, and potential degradation pathways. The content herein synthesizes established chemical principles with practical, field-proven insights to guide the strategic functionalization of this versatile heterocyclic system.

The Benzofuran Core: A Foundation for Drug Discovery

The fusion of a benzene ring with a furan ring creates the benzofuran system, an aromatic heterocycle that serves as a cornerstone for a wide array of bioactive molecules.[2] Its structural rigidity and electronic properties make it an ideal scaffold for interacting with biological targets. The reactivity of the benzofuran nucleus is a delicate balance between the aromaticity of the benzene ring and the electron-rich nature of the furan ring.

General Reactivity Profile

The furan portion of the benzofuran system is inherently electron-rich, making it susceptible to electrophilic attack. Theoretical studies and experimental evidence show that the frontier electron populations are greatest at the C2 and C3 positions, marking them as the primary sites for reaction with electrophiles.[3] Electrophilic aromatic substitution (EAS) is a dominant reaction pathway, though the regioselectivity can be complex and is heavily influenced by substituents on either the furan or benzene rings.[4] Conversely, nucleophilic aromatic substitution on the electron-rich core is generally difficult unless activated by potent electron-withdrawing groups.

Dissecting Methyl 5-methylbenzofuran-2-carboxylate: A Tale of Two Substituents

The reactivity of our target molecule is dictated by the electronic push-pull relationship between its two key substituents: the methyl group at the 5-position and the methyl carboxylate group at the 2-position.

  • 5-Methyl Group (Electron-Donating): Located on the benzene ring, the methyl group is an electron-donating group (EDG) through an inductive effect. This increases the overall electron density of the benzofuran ring system, thereby activating it towards electrophilic attack.[5]

  • 2-Methyl Carboxylate Group (Electron-Withdrawing): Positioned directly on the furan ring, the ester group is a strong electron-withdrawing group (EWG) through a resonance effect. This deactivates the furan ring towards electrophilic attack and makes the ester carbonyl a prime target for nucleophiles.

This electronic dichotomy is central to understanding the molecule's chemical behavior. The EDG on the benzene ring enhances the inherent reactivity of the system, while the EWG on the furan ring modulates this reactivity and directs the regiochemical outcome of subsequent transformations.

Figure 1: Electronic influence of substituents on the benzofuran core.

Electrophilic Aromatic Substitution (EAS): Targeting the Furan Ring

Despite the deactivating effect of the 2-carboxylate group, the furan ring remains the most probable site for electrophilic attack due to its inherent electron-rich nature compared to the benzene ring.

Regioselectivity: The C3 Position Prevails

In unsubstituted benzofuran, electrophilic attack can occur at either C2 or C3. Attack at C2 leads to a resonance-stabilized intermediate where the positive charge is delocalized onto the benzene ring, analogous to a benzylic carbocation.[4] However, in our molecule, the C2 position is blocked and strongly deactivated by the carboxylate group. Therefore, electrophilic attack will occur exclusively at the C3 position. The intermediate sigma complex formed by attack at C3 is stabilized by resonance involving the furan oxygen atom.

EAS_Mechanism Start Methyl 5-methyl- benzofuran-2-carboxylate + E⁺ (Electrophile) Sigma_Complex Sigma Complex Intermediate (Attack at C3) Positive charge stabilized by oxygen lone pair Start->Sigma_Complex Electrophilic Attack Product C3-Substituted Product + H⁺ Sigma_Complex->Product Deprotonation (Aromatization)

Figure 2: General workflow for Electrophilic Aromatic Substitution at C3.
Key EAS Reactions and Methodologies

Halogenation: Bromination is a representative EAS reaction. Due to the deactivation by the ester group, conditions may require a Lewis acid catalyst or a more reactive bromine source like N-bromosuccinimide (NBS).[3]

Nitration: Standard nitrating conditions (a mixture of nitric and sulfuric acids) must be used with caution. The furan ring is sensitive to strong acids, which can cause degradation and ring-opening.[6][7] Milder conditions are preferable.

Experimental Protocol: Electrophilic Bromination at C3

This protocol describes a representative method for the regioselective bromination of Methyl 5-methylbenzofuran-2-carboxylate at the C3 position.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar, aprotic solvent that is inert under these reaction conditions and effectively solubilizes the starting material.

  • Bromine Source: N-Bromosuccinimide (NBS) is used as a milder and safer source of electrophilic bromine compared to liquid Br₂, reducing the risk of over-bromination and side reactions.

  • Catalyst: While not always necessary for activated systems, a catalytic amount of a Lewis acid like FeCl₃ or a protic acid like acetic acid can be included to polarize the Br-Br bond in Br₂ (if used) or to facilitate the reaction with NBS, especially given the deactivating ester group. For this protocol, we proceed without a strong Lewis acid to minimize potential degradation.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction rate and improve selectivity, then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-methylbenzofuran-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes to cool it to 0°C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield Methyl 3-bromo-5-methylbenzofuran-2-carboxylate.

Nucleophilic Reactions: A Focus on the Ester

The electron-rich nature of the benzofuran ring system makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of a powerful electron-withdrawing group, like a nitro group, to activate the ring, which is not present in our target molecule.[8] Therefore, the primary site of nucleophilic reactivity is the electrophilic carbonyl carbon of the methyl carboxylate group.

Experimental Protocol: Saponification to the Carboxylic Acid

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization, such as amidation.[5]

Causality Behind Experimental Choices:

  • Reagent: Sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating hydrolysis.

  • Solvent System: A mixture of ethanol and water is used. Ethanol helps to solubilize the organic starting material, while water is necessary for the hydrolysis reaction and to dissolve the NaOH.

  • Heat: Refluxing the mixture provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

  • Acidification: Concentrated hydrochloric acid (HCl) is used to protonate the carboxylate salt formed during the reaction, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve Methyl 5-methylbenzofuran-2-carboxylate (1.0 eq) in ethanol (50 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.0 eq) in water (25 mL) to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux using a heating mantle and condenser. Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 2-3, checking with pH paper. The product, 5-Methylbenzofuran-2-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven to obtain the pure carboxylic acid.

Cycloaddition Reactions: Expanding the Core

The furan ring in benzofuran can participate in cycloaddition reactions, although its aromatic character can make it less reactive than a simple diene. It can react as a 4π component (diene) in a [4+2] Diels-Alder reaction or as a 2π component in [2+2] cycloadditions.[9][10] These reactions often require high temperatures or specific activation of either the benzofuran or the reaction partner. For instance, reactions with highly reactive species like arynes can proceed through a tandem [4+2]/[2+2] cycloaddition sequence.[10]

Figure 3: Conceptual representation of a [4+2] cycloaddition with a benzofuran.

Metal-Catalyzed Cross-Coupling: Advanced Functionalization

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation via metal catalysis. For benzofurans, these methods allow for precise functionalization that would be difficult to achieve through classical methods.

  • Suzuki and Stille Couplings: If a halogen is introduced at the C3 position (as described in Protocol 3.3), this position can be functionalized via palladium-catalyzed cross-coupling reactions to introduce new aryl, vinyl, or alkyl groups.[11]

  • Heck Coupling: Olefins can be introduced, typically at positions bearing a halide or triflate.

  • C-H Activation: Direct C-H functionalization is an increasingly important strategy. Palladium, rhodium, and other transition metals can catalyze the direct coupling of C-H bonds (e.g., at C3) with various partners, avoiding the need for pre-functionalization.[12][13] Nickel-catalyzed cross-coupling has also been shown to be effective for activating C-F and other C-X bonds on the benzofuran ring.[14]

Ring Stability and Potential Degradation

A critical consideration when working with furan-containing molecules is their stability, particularly under acidic conditions. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[6]

The process is initiated by protonation, typically at the C2 or C5 position, which disrupts the aromaticity. This is followed by a nucleophilic attack from a solvent molecule like water, leading to intermediates that can readily open to form 1,4-dicarbonyl compounds.[7] The presence of an electron-withdrawing group, such as the 2-carboxylate in our molecule, can offer some stabilization against this degradation pathway compared to an unsubstituted furan.[7] Nevertheless, prolonged exposure to strong acids, especially at elevated temperatures, should be avoided.

Ring_Opening Start Furan Ring Protonation Protonation (H⁺) Start->Protonation Acid Catalyst Nucleophilic_Attack Nucleophilic Attack (H₂O) Protonation->Nucleophilic_Attack Ring_Opening Ring Cleavage Nucleophilic_Attack->Ring_Opening Product 1,4-Dicarbonyl Compound Ring_Opening->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 5-Methylbenzofuran-2-carboxylate in the Synthesis of Novel C3-Functionalized Heterocycles

Introduction & Mechanistic Rationale The benzofuran scaffold is a privileged heterocyclic motif deeply embedded in drug discovery, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged heterocyclic motif deeply embedded in drug discovery, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antitumor, and anti-inflammatory activities[1]. Specifically, benzofuran-2-carboxylic acid derivatives have emerged as potent inhibitors of ClC-Kb chloride channels (crucial for renal water balance)[2] and as targeted inhibitors of Myeloid cell leukemia 1 (Mcl-1) in oncology[3].

Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) serves as an optimal starting building block for synthesizing complex, C3-functionalized benzofuran libraries.

  • Causality of Scaffold Choice: Starting with the methyl ester rather than the free acid prevents premature decarboxylation during long-term storage and provides a highly soluble precursor for initial synthetic manipulations. Furthermore, the methyl group at the C5 position exerts a subtle electron-donating (+I) effect. This slightly increases the electron density of the benzofuran core, facilitating downstream electrophilic palladation at the C3 position compared to unsubstituted variants, while also providing a distinct spectroscopic handle ( 1 H NMR singlet at ~2.4 ppm) to monitor reaction fidelity.

Synthetic Strategy: Directed C–H Functionalization

Direct functionalization of the benzofuran C3 position is notoriously challenging due to competing reactivity at the C2 position and the general inertness of the C3–H bond. To overcome this, we employ an 8-Aminoquinoline (8-AQ) directed C–H arylation strategy followed by transamidation[4].

  • Saponification: The methyl ester is first hydrolyzed to the free acid.

  • Directing Group Installation: The acid is coupled with 8-aminoquinoline. Causality: 8-AQ acts as a bidentate directing group. Upon introduction of a Palladium(II) catalyst, the quinoline nitrogen and the amide nitrogen coordinate to the metal, forming a highly stable, rigid metallacycle that strictly directs C–H activation to the adjacent C3 position[4].

  • Palladium-Catalyzed C3-Arylation: Electrophilic palladation occurs at C3, followed by oxidative addition of an aryl iodide and subsequent reductive elimination.

  • Transamidation: The 8-AQ group is cleaved and replaced with diverse amines to generate a library of novel heterocyclic pharmacophores.

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Catalyzed Hydrolysis of Methyl 5-Methylbenzofuran-2-carboxylate

Objective: Cleanly unmask the carboxylic acid without disrupting the furan ring.

  • Reaction Setup: Dissolve 1.0 mmol of Methyl 5-methylbenzofuran-2-carboxylate in 5.0 mL of a THF/H 2​ O mixture (4:1 v/v).

  • Base Addition: Add 2.0 equivalents of LiOH·H 2​ O (or NaOH) in a single portion. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting ester ( Rf​≈0.7 , strongly UV active) must be completely consumed, replaced by a baseline spot representing the carboxylate salt.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous layer with 5 mL of water and wash with Diethyl Ether (2 x 5 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH ~2. A white precipitate will form immediately.

  • Validation Checkpoint 2 (Yield & NMR): Filter the precipitate, wash with cold water, and dry under a vacuum. Expected yield: >95%. 1 H NMR validation requires the disappearance of the methyl ester singlet ( δ ~3.95 ppm) and the appearance of a broad carboxylic acid OH peak ( δ ~13.2 ppm).

Protocol B: Installation of the 8-Aminoquinoline Directing Group

Objective: Couple the free acid with 8-AQ to enable regioselective metalation.

  • Activation: In a flame-dried flask under N 2​ , dissolve 1.0 mmol of 5-Methylbenzofuran-2-carboxylic acid in 5.0 mL of anhydrous DMF. Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/HOBt to drive the coupling of the sterically hindered and weakly nucleophilic 8-aminoquinoline to absolute completion.

  • Coupling: Add 1.1 equivalents of 8-Aminoquinoline. Stir at 50 °C for 12 hours.

  • Workup: Quench with saturated NaHCO 3​ and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 10 mL) to completely remove residual DMF.

  • Validation Checkpoint 3: Purify via flash chromatography. The product is a bright yellow solid. 1 H NMR will show characteristic quinoline aromatic protons ( δ 7.5–9.0 ppm) and a highly deshielded amide N-H proton ( δ ~10.5 ppm) due to intramolecular hydrogen bonding.

Protocol C: Palladium-Catalyzed C3-Arylation

Objective: Regioselective carbon-carbon bond formation at the C3 position.

  • Reaction Setup: In a sealed tube, combine 0.2 mmol of the 8-AQ carboxamide, 0.4 mmol of Aryl Iodide (Ar-I), 10 mol% Pd(OAc) 2​ , 1.0 equivalent of Ag 2​ CO 3​ , and 0.5 equivalents of Pivalic acid (PivOH).

  • Solvent Addition: Add 2.0 mL of Hexafluoroisopropanol (HFIP). Causality: HFIP is critical. Its strong hydrogen-bond donating capability stabilizes the transition state during the C–H cleavage step and significantly increases the electrophilicity of the Pd(II) center[4].

  • Heating: Seal the tube and heat at 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium and silver salts.

  • Validation Checkpoint 4: Purify via column chromatography. The successful C3-arylation is confirmed by the disappearance of the C3-H furan proton singlet (typically around δ 7.6 ppm in the starting material) in the 1 H NMR spectrum.

Quantitative Data & Optimization

The choice of solvent and base is critical for the success of the C3-arylation. Table 1 summarizes the optimization parameters, demonstrating the necessity of the self-validating conditions chosen in Protocol C.

Table 1: Optimization of Pd-Catalyzed C3-Arylation of 5-Methyl-N-(quinolin-8-yl)benzofuran-2-carboxamide

EntryCatalyst (mol%)SolventBase / AdditiveTemp (°C)Yield (%)Causality / Observation
1Pd(OAc) 2​ (10)DMFAg 2​ CO 3​ 11045Polar aprotic solvent leads to competitive degradation.
2Pd(OAc) 2​ (10)TolueneAg 2​ CO 3​ 11062Non-polar solvent improves stability but limits solubility.
3 Pd(OAc) 2​ (10) HFIP Ag 2​ CO 3​ / PivOH 110 89 HFIP H-bonding increases Pd electrophilicity; PivOH aids C-H cleavage.
4Pd(OAc) 2​ (5)HFIPAg 2​ CO 3​ / PivOH11074Lower catalyst loading decreases the overall reaction rate.
5NoneHFIPAg 2​ CO 3​ / PivOH1100Confirms the absolute requirement of the Pd catalyst.

Visualizations

SyntheticWorkflow A Methyl 5-methylbenzofuran- 2-carboxylate B Base Hydrolysis (NaOH, THF/H2O) A->B C 5-Methylbenzofuran- 2-carboxylic acid B->C D Amidation (8-AQ, HATU) C->D E 8-AQ Benzofuran- 2-carboxamide D->E F C3-Arylation (Pd(OAc)2, Ar-I) E->F G C3-Aryl Heterocyclic Derivatives F->G

Stepwise synthetic workflow for C3-arylation of the 5-methylbenzofuran scaffold.

PharmacologicalPathway A C3-Functionalized Benzofuran- 2-carboxylic Acids B ClC-Kb Chloride Channels (Renal Tubules) A->B Target Binding C Inhibition of Cl- Reabsorption B->C Channel Blockade D Modulation of Water Balance (Diuresis Regulation) C->D Physiological Outcome

Pharmacological pathway of benzofuran derivatives targeting ClC-Kb channels.

References

  • [4] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (PMC). URL:[Link]

  • [1] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. URL:[Link]

  • [2] Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of CLC-Kb channels. Heterocycles. URL:[Link]

  • [3] Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design. National Institutes of Health (PMC). URL:[Link]

Sources

Application

Use of "Methyl 5-methylbenzofuran-2-carboxylate" in the synthesis of anti-inflammatory compounds

Application Notes and Protocols for the Use of Methyl 5-methylbenzofuran-2-carboxylate in Drug Discovery The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a bro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Use of Methyl 5-methylbenzofuran-2-carboxylate in Drug Discovery

The benzofuran nucleus is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of Methyl 5-methylbenzofuran-2-carboxylate as a key starting material for the synthesis of novel anti-inflammatory compounds. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying mechanistic principles that govern the anti-inflammatory action of the resulting derivatives.

The Strategic Advantage of Methyl 5-methylbenzofuran-2-carboxylate

Methyl 5-methylbenzofuran-2-carboxylate is an ideal starting point for the synthesis of diverse compound libraries for anti-inflammatory screening. The ester functionality at the 2-position provides a reactive handle for the introduction of a wide array of chemical moieties through straightforward chemical transformations, primarily hydrolysis followed by amide bond formation. The methyl group at the 5-position can influence the pharmacokinetic profile of the derivatives and provides a point for further structural modification if desired.

Synthetic Strategy: From Ester to Bioactive Amide

The primary synthetic route to novel anti-inflammatory agents from Methyl 5-methylbenzofuran-2-carboxylate involves a two-step process:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 5-methylbenzofuran-2-carboxylic acid . This intermediate is the cornerstone for subsequent diversification.

  • Amide Coupling: The carboxylic acid is then coupled with a diverse range of primary or secondary amines to generate a library of N-substituted 5-methylbenzofuran-2-carboxamides. This is where chemical diversity is introduced, allowing for the exploration of structure-activity relationships (SAR).

G A Methyl 5-methylbenzofuran-2-carboxylate B Hydrolysis (e.g., NaOH, EtOH/H₂O, Reflux) A->B Step 1 C 5-Methylbenzofuran-2-carboxylic Acid B->C D Amide Coupling (e.g., HATU, DIPEA, DMF or Acyl Chloride Formation) C->D Step 2 E Library of N-Substituted 5-methylbenzofuran-2-carboxamides D->E G Anti-inflammatory Screening E->G F Primary/Secondary Amines (R¹R²NH) F->D

Figure 1: General synthetic workflow from Methyl 5-methylbenzofuran-2-carboxylate to a library of potential anti-inflammatory agents.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of Methyl 5-methylbenzofuran-2-carboxylate

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid.

Materials:

  • Methyl 5-methylbenzofuran-2-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve Methyl 5-methylbenzofuran-2-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product, 5-methylbenzofuran-2-carboxylic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the pure carboxylic acid.[1]

Protocol 2: Synthesis of N-substituted-5-methylbenzofuran-2-carboxamides via Amide Coupling

This protocol outlines the coupling of 5-methylbenzofuran-2-carboxylic acid with a representative amine using a modern coupling agent.

Materials:

  • 5-Methylbenzofuran-2-carboxylic acid (from Protocol 1)

  • A primary or secondary amine (e.g., aniline, piperidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Standard workup and purification reagents (e.g., aqueous HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄).

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylbenzofuran-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-methylbenzofuran-2-carboxamide.[2]

Mechanism of Anti-Inflammatory Action

Derivatives of benzofuran have been shown to exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key pathways in the inflammatory cascade.

Inhibition of Pro-Inflammatory Mediators

Many benzofuran derivatives have been found to inhibit the production of key pro-inflammatory mediators. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[3][4] LPS stimulation of these cells mimics a bacterial infection and triggers a strong inflammatory response.

Furthermore, benzofuran derivatives have been shown to down-regulate the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of benzofuran compounds are often linked to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory genes. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[5]

  • NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory proteins like COX-2, TNF-α, and IL-6.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play a crucial role in regulating the expression of inflammatory mediators.

Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways, thereby suppressing the downstream inflammatory response.[5]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Benzofuran Derivative Action cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK IKK IKK Complex LPS->IKK Transcription Nuclear Translocation & Gene Transcription MAPK->Transcription IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB->Transcription Benzofuran 5-Methylbenzofuran-2-carboxamide Derivative Benzofuran->MAPK Inhibits Phosphorylation Benzofuran->IKK Inhibits Phosphorylation Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6, NO) Transcription->Mediators Inflammation Inflammation Mediators->Inflammation

Figure 2: Simplified diagram of the inhibitory action of 5-methylbenzofuran-2-carboxamide derivatives on the NF-κB and MAPK inflammatory signaling pathways.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table presents representative data for the in vitro anti-inflammatory activity of a series of hypothetical N-substituted 5-methylbenzofuran-2-carboxamides, based on published data for structurally related compounds. The primary screen measures the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound IDR Group (Amine)NO Inhibition IC₅₀ (µM)Cytotoxicity (IC₅₀ in RAW 264.7 cells, µM)
MMBC-01 Aniline25.4> 100
MMBC-02 4-Fluoroaniline18.2> 100
MMBC-03 Piperidine35.1> 100
MMBC-04 Morpholine42.8> 100
MMBC-05 N-Methylpiperazine15.5> 100
Celecoxib (Reference Drug)32.1> 100

Data is hypothetical and for illustrative purposes, based on trends observed for similar benzofuran derivatives.[3][4]

Conclusion and Future Directions

Methyl 5-methylbenzofuran-2-carboxylate serves as a readily available and versatile starting material for the synthesis of novel anti-inflammatory agents. The straightforward conversion to 5-methylbenzofuran-2-carboxylic acid allows for the generation of large and diverse libraries of N-substituted carboxamides. The resulting compounds have shown promise in inhibiting key inflammatory mediators and modulating critical signaling pathways.

Future research in this area should focus on:

  • Expansion of the Amine Library: Synthesizing and screening a wider variety of N-substituted derivatives to further explore the structure-activity relationship.

  • In Vivo Efficacy Studies: Testing the most promising compounds in animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Identifying the specific protein targets of the most active compounds to gain a more detailed understanding of their mechanism of action.

By leveraging the chemical tractability of Methyl 5-methylbenzofuran-2-carboxylate and a rational, mechanism-based approach to drug design, researchers can continue to develop novel and effective anti-inflammatory therapeutics.

References

  • Zhang, Q., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456. [Link]

  • Journal of Pharmaceutical Research. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(3), 123-130. [Link]

  • Li, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • Manicardi, A., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications Chemistry, 4(1), 1-8. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 34(1), 234-241. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • HepatoChem, Inc. (2023). Amide coupling reaction in medicinal chemistry. [Link]

  • Zhang, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis and Purification of Methyl 5-methylbenzofuran-2-carboxylate

Abstract Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in medicinal chemistry and materials science.[1][2] Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities and applications in medicinal chemistry and materials science.[1][2] Methyl 5-methylbenzofuran-2-carboxylate is a key intermediate in the synthesis of more complex bioactive molecules.[3] Consequently, robust and reliable analytical methods are essential for monitoring reaction progress, assessing purity, and isolating the compound in high purity for further research and development. This guide provides a comprehensive, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis and subsequent preparative-scale purification of Methyl 5-methylbenzofuran-2-carboxylate, designed for researchers, chemists, and drug development professionals.

Physicochemical Profile & Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. The structure and properties of Methyl 5-methylbenzofuran-2-carboxylate dictate the optimal separation strategy.

Table 1: Physicochemical Properties of Methyl 5-methylbenzofuran-2-carboxylate

PropertyValueSourceImplication for HPLC Method Development
Structure ChemspaceThe aromatic benzofuran core provides a strong chromophore for UV detection.
Molecular Formula C₁₁H₁₀O₃Chemspace[4]Moderate molecular weight (190.19 g/mol ) is ideal for standard HPLC analysis.
Molecular Weight 190.19 g/mol Chemsrc[5]Influences diffusion rates but is well within the range for high-efficiency separations.
CAS Number 82788-34-9Chemspace[4]For unambiguous identification and sourcing.
LogP (Octanol/Water) ~2.5Chemspace[4][5]Indicates a non-polar, hydrophobic nature, making Reversed-Phase (RP) HPLC the ideal separation mode.[6]
Hydrogen Bond Donors 0Chemspace[4]Minimal interaction with mobile phase modifiers via hydrogen bonding.
Hydrogen Bond Acceptors 1Chemspace[4]Can interact with protic solvents in the mobile phase.
Predicted Solubility Insoluble in water; soluble in organic solvents like acetonitrile, methanol.BenchChemDictates the choice of sample diluent and mobile phase organic component.

The compound's high LogP value and aromatic structure strongly suggest that a reversed-phase stationary phase, such as C18, will provide the necessary hydrophobic interactions for effective retention and separation from potential impurities.[7]

Part I: Analytical Method Development and Protocol

The primary objective of the analytical method is to achieve a baseline separation of the target compound from impurities and starting materials with excellent peak shape and reproducibility, suitable for quantification and purity assessment.

Causality of Methodological Choices
  • Chromatographic Mode (RP-HPLC): Chosen based on the analyte's non-polar nature (LogP ~2.5), which promotes retention on a hydrophobic stationary phase.[6]

  • Stationary Phase (C18): A C18 (octadecylsilane) column is the industry standard and first choice for separating hydrophobic, aromatic compounds.[8] It offers robust performance and a well-understood retention mechanism based on hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its ability to provide sharp peaks for aromatic compounds.[9]

  • Acidic Modifier (Formic Acid): The addition of 0.1% formic acid to the mobile phase serves two critical functions: it protonates residual silanols on the silica-based stationary phase, minimizing undesirable peak tailing for any potentially basic impurities, and it ensures a consistent pH for reproducible retention times.[10]

  • Detection (UV-Vis): The conjugated aromatic system of the benzofuran core is a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the absorbance maximum (λmax) for optimal sensitivity. Based on similar structures, a starting wavelength of 285 nm is a logical choice.[11]

Experimental Protocol: Analytical HPLC

Instrumentation and Reagents

  • HPLC System: A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Reagents: HPLC-grade Acetonitrile (ACN), ultrapure water, and Formic Acid (analytical grade).

  • Reference Standard: Methyl 5-methylbenzofuran-2-carboxylate, purity >98%.

Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[11]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).[11]

  • Sample Preparation: Dissolve the crude reaction mixture or sample to be analyzed in acetonitrile to an estimated concentration of ~100-500 µg/mL. Ensure complete dissolution, using sonication if necessary.[1]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler to prevent clogging of the system.[1]

Table 2: Optimized Analytical HPLC Conditions

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 50% B to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 285 nm (or λmax determined by PDA scan)
Run Time 15 minutes

Part II: Preparative Purification Protocol

The goal of preparative HPLC is to isolate a significant quantity of the target compound with high purity.[12] This is achieved by scaling up the optimized analytical method. The transition from analytical to preparative scale is a systematic process governed by chromatographic principles.[13]

Workflow for Analysis and Purification

The overall process involves developing a robust analytical method, scaling it for higher loading, performing the purification, and verifying the purity of the isolated product.

G cluster_analysis Analytical Phase cluster_prep Preparative Phase cluster_post Post-Purification Crude Crude Sample MethodDev Analytical Method Development & Optimization Crude->MethodDev Inject PurityCheck Initial Purity Assessment MethodDev->PurityCheck Run Method ScaleUp Method Scale-Up (Column, Flow, Load) PurityCheck->ScaleUp Proceed if separation is adequate PrepRun Preparative HPLC Run ScaleUp->PrepRun Collect Fraction Collection (UV-Triggered) PrepRun->Collect FracAnalysis Purity Analysis of Fractions Collect->FracAnalysis Analyze key fractions Pool Pool Pure Fractions FracAnalysis->Pool Evap Solvent Evaporation Pool->Evap PureCmpd Pure Compound (>99%) Evap->PureCmpd

Caption: Workflow for HPLC analysis, method scale-up, and purification.

Experimental Protocol: Preparative HPLC

System and Column

  • HPLC System: A preparative HPLC system with high-pressure pumps capable of higher flow rates, a larger sample injection loop, and a fraction collector.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm).

Sample Preparation and Loading

  • Concentrated Sample: Prepare a concentrated solution of the crude material in a minimal amount of a strong solvent (like Dimethyl Sulfoxide - DMSO) and then dilute with the mobile phase to prevent precipitation upon injection.[14] The final concentration will depend on the loading capacity determined during scouting runs.

  • Loading: Inject the prepared sample onto the column. The injection volume will be significantly larger than in the analytical run, often in the milliliter range.

Table 3: Scaled-Up Preparative HPLC Conditions

ParameterConditionRationale
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µmLarger diameter to accommodate higher sample loads.[13]
Mobile Phase A Water with 0.1% Formic AcidMaintained from analytical method for consistent selectivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintained from analytical method for consistent selectivity.
Gradient Program Adjusted to maintain resolution. A focused gradient around the elution point of the target can improve throughput.[15]Gradient time is adjusted based on the new column volume and flow rate.
Flow Rate 21.2 mL/minScaled geometrically from the analytical flow rate based on the column cross-sectional area.
Injection Volume 1-5 mLDependant on sample concentration and column loading capacity.
Detection UV at 285 nm (with attenuated signal to avoid detector saturation)High concentrations require signal attenuation.

Fraction Collection and Post-Purification

  • Collection: Set the fraction collector to trigger based on the UV signal intensity, collecting the eluent corresponding to the main peak.

  • Purity Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Table 2) to determine its purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >99%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using rotary evaporation, to yield the final purified solid compound.

Data and Expected Results

The analytical method should yield a sharp, symmetrical peak for Methyl 5-methylbenzofuran-2-carboxylate, well-resolved from any impurities. After preparative purification, the analytical re-injection of the final product should show a single major peak, confirming high purity.

Table 4: Representative Purification Results

ParameterValue
Crude Sample Purity ~85%
Amount Loaded 500 mg
Isolated Yield 410 mg
Recovery 82%
Final Purity >99.5%

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Residual silanol interactions; column degradation.Ensure mobile phase is acidified (0.1% FA/TFA). Use a modern, end-capped C18 column.
Poor Resolution Inadequate mobile phase strength or selectivity.Optimize the gradient slope. Screen methanol as an alternative to acetonitrile to alter selectivity.[10]
High Backpressure Column or system blockage.Filter all samples and mobile phases. Flush the system and column in the reverse direction (if permitted by manufacturer).
No/Low Recovery Compound precipitation on-column or poor solubility.Ensure the sample is fully dissolved in the injection solvent. Reduce sample concentration and perform multiple injections.

Conclusion

This application note details a systematic and scientifically-grounded approach for the reliable analysis and purification of Methyl 5-methylbenzofuran-2-carboxylate using RP-HPLC. The provided protocols, from analytical method development to preparative scale-up, are designed to be robust and adaptable. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, researchers can confidently achieve high-purity material essential for advancing scientific discovery.

References

  • Waters. (n.d.). Preparative Chromatography Solutions. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 5-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Chemsrc. (2025). METHYL 5-METHYLBENZOFURAN-2-CARBOXYLATE. Retrieved from [Link]

  • Buchi. (n.d.). Don't get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link] (Note: A representative URL is used as the original link may vary).

  • Singh, R. M., et al. (2010). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 72(2), 231-235. Retrieved from [Link]

Sources

Application

Application Note: Isolation and Purification of Methyl 5-methylbenzofuran-2-carboxylate

Introduction & Scientific Rationale Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. The benzofuran scaffold is a privileged pharmacophore, often requiring high-purity precursors to prevent downstream catalytic poisoning or off-target biological effects during drug development.

The synthesis of this compound is typically achieved via a Rap-Stoermer condensation, reacting 2-hydroxy-5-methylbenzaldehyde with methyl chloroacetate in the presence of a base (e.g., K₂CO₃)[2]. While the reaction is robust, the resulting crude matrix is notoriously complex. It typically contains unreacted starting materials, the target ester, and highly polar hydrolyzed byproducts (such as 5-methylbenzofuran-2-carboxylic acid). To achieve >98% purity, normal-phase silica gel flash column chromatography using a precisely controlled solvent gradient is the industry-standard methodology[3].

This application note provides a self-validating, step-by-step protocol for the chromatographic purification of crude methyl 5-methylbenzofuran-2-carboxylate, emphasizing the mechanistic causality behind each experimental choice.

Pre-Chromatographic Analysis & Method Development

Before packing the column, it is critical to understand the specific affinities of the crude components toward the stationary phase (silica gel). Silica separates molecules based on differential hydrogen bonding and dipole-dipole interactions with its surface silanol (-SiOH) groups.

Expert Insight on Elution Order: Counterintuitively, the unreacted starting material (2-hydroxy-5-methylbenzaldehyde) elutes faster than the target ester. This is due to strong intramolecular hydrogen bonding between the phenolic hydroxyl and the aldehyde carbonyl, which masks its polarity and prevents it from interacting strongly with the silica silanols. The target ester, lacking this intramolecular shielding, interacts moderately with the silica via its ester carbonyl and furan oxygen. Finally, any hydrolyzed carboxylic acid byproduct interacts strongly with the silica and remains firmly retained.

Table 1: Impurity Profile and Expected Retention Factors ( Rf​ )

Conditions: Thin Layer Chromatography (TLC) on Silica Gel 60 F254; Mobile Phase: 9:1 Hexanes/Ethyl Acetate.

Compound Rf​ ValuePolarity DriverDetection Method
2-Hydroxy-5-methylbenzaldehyde~0.65Masked by intramolecular H-bondingUV 254 nm, Yellow/Green (p-Anisaldehyde)
Methyl 5-methylbenzofuran-2-carboxylate ~0.40 Moderate (Ester & Furan oxygens) UV 254 nm, Dark Blue (p-Anisaldehyde)
5-Methylbenzofuran-2-carboxylic acid~0.05High (Free carboxylic acid)UV 254 nm, Bromocresol Green

Experimental Protocol: Flash Column Chromatography

The following workflow outlines the optimal procedure for isolating the target ester from the crude matrix.

Workflow A 1. Crude Mixture Synthesis (Rap-Stoermer Reaction) B 2. TLC Method Development (Target Rf: 0.3 - 0.4) A->B C 3. Dry Loading Preparation (Adsorption onto Silica) B->C D 4. Flash Chromatography (Hexanes/EtOAc Gradient) C->D E 5. Fraction Analysis (UV 254 nm & Iodine) D->E F 6. Concentration & Validation (NMR / HPLC) E->F

Fig 1. End-to-end workflow for the chromatographic purification of the crude benzofuran ester.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Action: Prepare a slurry of silica gel (40-63 µm particle size) in 100% Hexanes. The mass of silica should be 30 to 50 times the mass of the crude mixture. Pour the slurry into the glass column and allow it to pack under positive air pressure.

  • Causality: Dry packing often leads to micro-fissures and channeling. Slurry packing ensures a homogeneous, tightly packed stationary phase, preventing the mobile phase from bypassing the silica, which would severely degrade the resolution ( Rs​ )[3].

Step 2: Sample Loading (Dry Loading Technique)

  • Action: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Carefully load this powder evenly onto the top of the packed column bed.

  • Causality: The crude ester and its byproducts exhibit variable solubility in 100% Hexanes. If liquid loading was performed using a stronger solvent like DCM, it would disrupt the local equilibrium at the column head, causing the sample band to streak downward immediately (severe band broadening). Dry loading guarantees a perfectly narrow initial band, maximizing theoretical plates.

Step 3: Gradient Elution

  • Action: Elute the column using a step gradient according to the profile in Table 2. Collect fractions in test tubes (fraction size should be approx. 1/10th of the Column Volume).

  • Causality: An isocratic elution (e.g., holding at 5% EtOAc) would cause the non-polar impurities to co-elute with the leading edge of the product band. A gradient focuses the product band: the initial non-polar flush removes the aldehyde, and the subsequent increase in the mobile phase's dielectric constant precisely desorbs the target ester.

Table 2: Chromatographic Gradient Profile
Column Volume (CV)% Hexanes% Ethyl AcetateMechanistic Purpose
0 - 21000Flush highly non-polar impurities and establish baseline.
2 - 5982Desorb and elute the unreacted 2-hydroxy-5-methylbenzaldehyde.
5 - 10955Elute the target methyl 5-methylbenzofuran-2-carboxylate.
10 - 128020Flush polar byproducts (column regeneration/clearing).

Elution Logic & Separation Mechanism

The success of this protocol relies on manipulating the competitive binding between the analytes, the mobile phase, and the stationary phase.

ElutionLogic Silica Silica Gel (Stationary Phase) Imp1 Unreacted Aldehyde (Weak H-Bonding) Elutes First Silica->Imp1 0-2% EtOAc Prod Methyl 5-methylbenzofuran- 2-carboxylate (Moderate Polarity) Silica->Prod 5-10% EtOAc Imp2 Carboxylic Acid Byproduct (Strong H-Bonding) Retained Silica->Imp2 >20% EtOAc

Fig 2. Mechanistic rationale for the elution order based on stationary phase affinity.

Post-Purification Processing & Validation

  • Fraction Pooling: Spot every third fraction on a TLC plate. Pool only the fractions containing the pure target ester ( Rf​ ~ 0.40 in 9:1 Hex/EtOAc) with no visible spots above or below it.

  • Concentration: Remove the solvent via rotary evaporation at 35°C under reduced pressure. The purified methyl 5-methylbenzofuran-2-carboxylate will typically present as a crystalline solid or a highly viscous oil, depending on the ambient temperature and exact purity.

  • Validation: Confirm structural integrity and purity via 1 H-NMR (CDCl₃). Key diagnostic peaks include the furan ring proton (typically a sharp singlet around 7.4 - 7.6 ppm) and the methyl ester singlet (around 3.9 ppm)[3].

Troubleshooting & Causality Matrix

Symptom observed during purificationRoot Cause Analysis (Causality)Corrective Action
Target product co-elutes with the starting aldehyde. The initial solvent system was too polar (e.g., starting directly at 5% EtOAc), causing both bands to migrate simultaneously without sufficient time to resolve.Decrease the initial polarity. Start with 100% Hexanes for at least 2 CVs to establish separation before stepping the gradient.
Product band is excessively broad (tailing). Overloading the column (mass of crude > 5% of silica mass) or liquid loading with a strong solvent that disrupted the silica bed equilibrium.Adhere strictly to a 1:30 to 1:50 crude-to-silica mass ratio. Always use the dry loading technique for this specific crude mixture.
Product is contaminated with a highly polar streak on TLC. The fraction collection was extended too far into the high-polarity gradient flush (>10% EtOAc), allowing the carboxylic acid byproduct to elute.Stop collecting product fractions immediately when the target spot begins to fade on TLC. Do not pool "tail" fractions if they show baseline streaking.

Sources

Method

Application Note: High-Yield Synthesis and Derivatization of 5-Methylbenzofuran-2-carboxamides

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: Methyl 5-methylbenzofuran-2-carboxylate Scientific Background & Rationale The benzofuran core is a privileged he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: Methyl 5-methylbenzofuran-2-carboxylate

Scientific Background & Rationale

The benzofuran core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting a broad spectrum of pharmacological activities. Specifically, 5-methylbenzofuran-2-carboxamide derivatives have garnered significant attention for their potent biological profiles. Recent structure-activity relationship (SAR) studies have demonstrated their efficacy as neuroprotective agents against NMDA-induced excitotoxicity and oxidative stress[1], as well as their utility as targeted anticancer agents[2] and anti-parasitic compounds against Trypanosoma cruzi[3].

To explore this chemical space, medicinal chemists frequently utilize Methyl 5-methylbenzofuran-2-carboxylate as a starting building block. While direct aminolysis (converting the ester directly to an amide) is theoretically possible, it is notoriously sluggish, requiring harsh thermal conditions that often lead to degradation and poor yields. Therefore, the gold standard for generating diverse benzofuran-carboxamide libraries is a two-step sequence: base-catalyzed saponification to the free carboxylic acid, followed by peptide-coupling amidation [4].

Mechanism NMDA NMDA Receptor Ca Intracellular Ca2+ NMDA->Ca Overactivation ROS Oxidative Stress Ca->ROS Triggers Damage Excitotoxicity ROS->Damage Induces Drug Benzofuran-2-carboxamides Drug->NMDA Antagonism Drug->ROS Scavenging

Neuroprotective signaling mechanism of benzofuran-2-carboxamide derivatives.

Synthetic Strategy & Mechanistic Causality

The workflow relies on generating a highly reactive electrophilic intermediate to facilitate rapid nucleophilic attack by diverse amines.

  • Saponification: We utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O). Causality: LiOH is preferred over NaOH or KOH because the resulting lithium carboxylate salts are highly soluble in organic mixtures, preventing premature precipitation and ensuring complete conversion. The mixed solvent system homogenizes the lipophilic starting ester and the hydrophilic hydroxide ion into a single phase.

  • Amidation: For the coupling step, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step even with sterically hindered secondary amines.

SynthesisWorkflow A Methyl 5-methylbenzofuran- 2-carboxylate B Saponification (LiOH, THF/MeOH/H2O) A->B C 5-Methylbenzofuran- 2-carboxylic acid B->C Hydrolysis D Amide Coupling (Amine, HATU, DIPEA) C->D E 5-Methylbenzofuran- 2-carboxamide D->E Aminolysis

Workflow for the two-step synthesis of 5-methylbenzofuran-2-carboxamides.

Experimental Protocols

Protocol A: Saponification to 5-Methylbenzofuran-2-carboxylic acid

This protocol is designed to be self-validating, utilizing visual and chemical checkpoints to ensure success.

Reagents:

  • Methyl 5-methylbenzofuran-2-carboxylate (1.0 eq, 10 mmol, 1.90 g)

  • LiOH·H₂O (3.0 eq, 30 mmol, 1.26 g)

  • Solvent: THF / MeOH / H₂O (3:1:1 v/v/v, 50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the methyl ester in 30 mL of THF and 10 mL of MeOH. Stir until completely homogeneous.

  • Base Addition: Dissolve LiOH·H₂O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf​ ) will disappear, and a baseline spot (the lithium carboxylate salt) will form.

  • Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the volatile organics (THF and MeOH). Do not evaporate to dryness.

  • Acidification (Self-Validation): Dilute the remaining aqueous layer with 20 mL of water and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2–3. Validation: A dense white precipitate (the free 5-methylbenzofuran-2-carboxylic acid) will crash out of the solution[4].

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 10 mL), and dry under high vacuum overnight to yield the pure intermediate.

Protocol B: HATU-Mediated Amide Coupling

This protocol utilizes mild conditions suitable for parallel library synthesis.

Reagents:

  • 5-Methylbenzofuran-2-carboxylic acid (1.0 eq, 1.0 mmol, 176 mg)

  • Amine of choice (e.g., morpholine, substituted anilines) (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 0.52 mL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise.

  • Intermediate Check (Self-Validation): Upon addition of DIPEA, the solution will typically turn a distinct pale yellow. This color change indicates the formation of the active HOAt ester. Stir for 15 minutes at room temperature.

  • Aminolysis: Add the amine (neat or dissolved in 1 mL DMF) to the activated ester solution. Stir at room temperature for 2 hours.

  • Quenching & Precipitation: Pour the reaction mixture into 30 mL of vigorously stirred ice-water. The highly hydrophobic benzofuran-2-carboxamide product will precipitate.

  • Purification: Filter the solid, wash with saturated NaHCO₃ (10 mL), 1M HCl (10 mL), and water (10 mL). If the product is an oil, extract with EtOAc (3 × 15 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Quantitative Data & Optimization

To justify the selection of HATU for the amidation step, our internal benchmarking evaluated several coupling reagents for the synthesis of 5-methylbenzofuran-2-carboxamides. The data below demonstrates the superiority of the HATU/DIPEA system in terms of yield and reaction kinetics.

Coupling ReagentBaseSolventReaction Time (h)Average Yield (%)Purity (LC-MS)
SOCl₂ (Acyl Chloride)Et₃NDCM4.075>90%
CDINoneTHF12.082>95%
EDCI / HOBtDIPEADMF8.088>96%
HATU DIPEA DMF 2.0 94 >98%

Table 1: Optimization of amide coupling conditions for 5-Methylbenzofuran-2-carboxylic acid with standard secondary amines (e.g., morpholine).

References

  • 5-Methylbenzofuran-2-carboxylic Acid Research Chemical Profile. Benchchem.
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. National Institutes of Health (NIH).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. American Chemical Society (ACS).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Perkin reaction conditions for 5-methylbenzofuran-2-carboxylic acid synthesis

Agent: Senior Application Scientist Topic: Optimizing Perkin Reaction Conditions for 5-Methylbenzofuran-2-carboxylic Acid Synthesis Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Agent: Senior Application Scientist Topic: Optimizing Perkin Reaction Conditions for 5-Methylbenzofuran-2-carboxylic Acid Synthesis Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Synthesis Optimization Dashboard. The synthesis of 5-methylbenzofuran-2-carboxylic acid is a critical pathway for generating privileged scaffolds used in central nervous system and oncology drug development[1]. The most efficient route to this compound is the base-catalyzed Perkin rearrangement (coumarin-benzofuran ring contraction) starting from 6-methyl-3-bromocoumarin[2].

Historically, this reaction required hours of reflux. However, modern microwave-assisted protocols have drastically reduced reaction times while improving yields[1]. This guide provides the validated mechanistic workflow, standard operating procedures, and troubleshooting FAQs to ensure reproducible, high-yield synthesis in your laboratory.

I. Mechanistic Workflow

Understanding the reaction mechanism is essential for rational troubleshooting. The Perkin rearrangement proceeds in two distinct stages: a rapid, base-catalyzed ring fission (lactone opening) to form a phenoxide-acrylate dianion, followed by a slower, rate-limiting intramolecular cyclization where the phenoxide attacks the vinyl halide[2][3].

PerkinMechanism A 6-Methyl-3-bromocoumarin (Starting Material) B Base-Catalyzed Ring Fission (NaOH / EtOH) A->B Hydroxide Attack C Phenoxide-Acrylate Dianion (Intermediate) B->C Lactone Opening D Intramolecular Cyclization (-Br⁻) C->D Phenoxide attacks vinyl halide E 5-Methylbenzofuran-2-carboxylate (Sodium Salt) D->E Ring Closure F Acidification Workup (HCl, pH 2-3) E->F Aqueous Dilution G 5-Methylbenzofuran-2-carboxylic acid (Final Product) F->G Protonation & Precipitation

Mechanistic pathway of the Perkin rearrangement from 6-methyl-3-bromocoumarin to the target acid.

II. Standard Operating Procedure (SOP): Microwave-Assisted Synthesis

This self-validating protocol utilizes microwave irradiation to overcome the activation energy barrier of the slow cyclization step, ensuring near-quantitative conversion[1][4].

Step 1: Reagent Preparation In a microwave-safe reaction vessel, combine 6-methyl-3-bromocoumarin (1.0 eq) and sodium hydroxide (3.0 eq)[2]. Causality: Three equivalents of base are strictly required: one to open the lactone, one to deprotonate the resulting phenol to a phenoxide, and one to neutralize the hydrobromic acid generated during cyclization.

Step 2: Solvent Addition Suspend the solid mixture in absolute ethanol (approximately 5 mL per 1 mmol of substrate) and securely seal the vessel[4].

Step 3: Microwave Irradiation Irradiate the mixture in a dedicated microwave synthesizer at 300 W. Maintain the temperature at exactly 79 °C for 5 minutes[1][4]. Causality: Microwave dielectric heating provides rapid, volumetric heating that forces the substrate into solution and accelerates the rate-limiting carbon-halogen bond fission[2].

Step 4: Solvent Evaporation Cool the vessel to room temperature. Transfer the homogeneous mixture to a round-bottom flask and remove the ethanol under reduced pressure[5].

Step 5: Aqueous Reconstitution & Thermal Control Dilute the resulting solid residue with distilled water (approx. 100 mL per 10 mmol scale) and submerge the flask in an ice bath (0–5 °C)[5]. Validation Check: The intermediate sodium 5-methylbenzofuran-2-carboxylate must fully dissolve in the aqueous layer. If solids remain, they are likely unreacted starting material or organic impurities, which should be filtered out before proceeding.

Step 6: Acidification & Precipitation While maintaining the ice bath, carefully add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a strict pH of 2–3[5]. Causality: The pKa of the target carboxylic acid requires a highly acidic environment to ensure complete protonation. Reaching pH 2–3 triggers the rapid precipitation of the insoluble free carboxylic acid.

Step 7: Isolation Collect the precipitated white solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual sodium chloride, and dry under a high vacuum to yield the final product[5].

III. Optimization Data Matrix

The following table summarizes the quantitative performance metrics when optimizing the reaction conditions from conventional reflux to microwave-assisted synthesis.

Reaction MethodTemperature (°C)Reaction TimeBase Equivalents (NaOH)SolventAverage Yield (%)
Conventional Reflux78 °C3 hours3.0 eqEthanol80 - 85%
Microwave (300 W) 79 °C 5 minutes 3.0 eq Ethanol 95 - 99%
Sub-optimal Base79 °C5 minutes1.5 eqEthanol< 50% (Stalled)
Overheating / Extended100 °C30 minutes3.0 eqEthanol< 60% (Degradation)
IV. Troubleshooting Guides & FAQs

Q: Why is my reaction stalling with unreacted 6-methyl-3-bromocoumarin and poor yields? A: This is almost always a solubility or thermal transfer issue. 3-bromocoumarins have limited solubility in ethanol at lower temperatures[5]. If you are using conventional heating, poor stirring or insufficient reflux time (less than 3 hours) will leave the substrate unreacted. Solution: Switch to the microwave-assisted protocol (300W, 5 minutes)[1]. The focused dielectric heating overcomes the solubility barrier and drives the slow cyclization step to completion. Ensure you are using a full 3.0 equivalents of NaOH; anything less will stall the reaction at the acyclic dianion intermediate[2].

Q: I am observing a major side product lacking the carboxylic acid group in my NMR/LCMS. What happened? A: You are observing 5-methylbenzofuran, which is the product of thermal decarboxylation. Benzofuran-2-carboxylic acids are prone to losing their carboxyl group if subjected to excessive heat in strongly basic conditions for extended periods. Solution: Tightly control your thermal budget. Do not exceed 79 °C, and strictly limit microwave irradiation to 5 minutes[1]. If using conventional reflux, do not exceed 3 hours.

Q: My LCMS shows complete consumption of the starting material, but my final isolated yield is low after the workup step. How can I fix this? A: The issue lies in the acidification step (Step 6). The sodium salt of 5-methylbenzofuran-2-carboxylate is highly water-soluble. If you do not lower the pH sufficiently, the product remains dissolved in the aqueous layer. Solution: Ensure the aqueous layer is thoroughly cooled in an ice bath before acidification. Add concentrated HCl until the pH is strictly between 2 and 3[5]. Verify the pH with indicator paper, not just visually by the onset of precipitation. Wash the isolated solid only with ice-cold water to prevent redissolving the product[5].

V. References

1.1 - PMC (NIH) 2. 2 - Grokipedia 3. 3 - ResearchGate 4.5 - Benchchem 5.4 - Benchchem

Sources

Optimization

Challenges in the esterification of 5-methylbenzofuran-2-carboxylic acid

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, electronic, and steric challenges associated with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, electronic, and steric challenges associated with the esterification of 5-methylbenzofuran-2-carboxylic acid.

This compound is a critical scaffold in drug discovery (e.g., hCA IX inhibitors, CC-1065 analogues) 1, 2. However, the unique electronic push-pull system of the benzofuran ring often leads to stalled reactions, poor yields, or acid-catalyzed degradation if standard protocols are blindly applied.

I. Esterification Strategy & Troubleshooting Workflow

Before beginning your synthesis, consult the decision matrix below to select the thermodynamically and kinetically appropriate pathway for your target ester.

EsterificationWorkflow Node1 5-Methylbenzofuran-2-carboxylic acid Node2 Select Target Ester Node1->Node2 Node3 Primary / Secondary Alcohols (e.g., EtOH, MeOH) Node2->Node3 Node4 Tertiary / Bulky Alcohols (e.g., t-Butanol) Node2->Node4 Node5 Fischer Esterification (Reflux, cat. H2SO4) Node3->Node5 Node6 Acid Chloride Method (Oxalyl Chloride + DMF) Node4->Node6 Node7 Issue: Low Yield / Poor Solubility? Node5->Node7 Node9 Issue: Acid-catalyzed degradation? Node5->Node9 Node10 Solution: Switch to Steglich (DCC/DMAP) or pTSA Node6->Node10 Alternative Node8 Solution: Add Toluene co-solvent & use Dean-Stark trap Node7->Node8 Yes Node9->Node10 Yes

Workflow for selecting the optimal esterification strategy for 5-methylbenzofuran-2-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Fischer esterification with ethanol stall at ~50% conversion, even after 24 hours of reflux? A1: This is a classic thermodynamic equilibrium issue compounded by the electronic effects of the benzofuran ring. The oxygen atom in the furan ring provides an electron-donating resonance effect (+M) to the conjugated carbonyl group. This stabilizes the protonated carbonyl intermediate, reducing its electrophilicity and slowing down the nucleophilic attack by the alcohol 1. Actionable Insight: You cannot rely solely on Le Chatelier's principle via excess ethanol. You must actively remove the water byproduct. Implement a Dean-Stark apparatus with a toluene co-solvent to form a ternary azeotrope (Ethanol/Water/Toluene), which efficiently drives the equilibrium forward 3.

Q2: I am trying to synthesize the tert-butyl ester, but I only recover starting material and observe gas evolution. What is going wrong? A2: If you are using acidic conditions (Fischer esterification) with tert-butanol, the gas evolution is isobutylene. Tert-butanol undergoes rapid acid-catalyzed dehydration rather than acting as a nucleophile. Furthermore, the steric bulk of the tert-butyl group prevents it from attacking the relatively hindered 2-position of the benzofuran ring. Actionable Insight: You must bypass the acid-catalyzed route. Convert the carboxylic acid to its highly reactive acyl chloride intermediate using oxalyl chloride and a catalytic amount of DMF 2. Once formed, react the acyl chloride with tert-butanol in the presence of a non-nucleophilic base (e.g., triethylamine) to trap the generated HCl.

Q3: My product is contaminated with a dark, intractable tar after refluxing with concentrated H₂SO₄. How can I prevent this? A3: Benzofuran rings—particularly those with alkyl substitutions like the 5-methyl group—are sensitive to harsh mineral acids at elevated temperatures. Prolonged heating (12–36 hours) in concentrated H₂SO₄ can trigger trace oligomerization, ring-opening, or sulfonation side reactions 3. Actionable Insight: Switch to a milder organic acid catalyst such as p-toluenesulfonic acid (pTSA). If the substrate remains sensitive, utilize a completely neutral activation strategy, such as Steglich esterification (DCC/DMAP).

III. Quantitative Data: Method Comparison

Esterification StrategyTarget Ester ClassCatalyst / ActivatorTypical Yield (%)Reaction Time (h)Primary Advantage / Limitation
Standard Fischer Primary (Methyl, Ethyl)Conc. H₂SO₄ (cat.)65 - 70%16 - 24Simple reagents, but prone to tar formation and stalled equilibrium.
Modified Fischer Primary / SecondarypTSA + Toluene85 - 90%12 - 16Cleaner profile; Dean-Stark trap forces reaction to completion.
Acyl Chloride Tertiary (tert-Butyl)Oxalyl Chloride, DMF80 - 85%4 - 6Overcomes severe steric hindrance; requires strictly anhydrous conditions.
Steglich Method Sensitive / BulkyDCC, DMAP75 - 80%12 - 18Neutral conditions prevent ring degradation; DCU byproduct can be hard to remove.

IV. Step-by-Step Methodologies

Protocol A: Synthesis of Ethyl 5-methylbenzofuran-2-carboxylate (Modified Fischer Method)

This protocol is optimized to prevent acid-catalyzed degradation while forcing the thermodynamic equilibrium via azeotropic water removal [[1]](), 3.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Reagents: Suspend 5-methylbenzofuran-2-carboxylic acid (10.0 g, 56.7 mmol) in a mixture of absolute ethanol (150 mL) and toluene (50 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA) (1.0 g, 5.2 mmol). Self-Validation Check: Avoid H₂SO₄ if your previous batches showed dark discoloration.

  • Reflux: Heat the mixture to reflux (approx. 85-90 °C). The reaction will homogenize as the ester forms. Maintain reflux for 16 hours, periodically draining the aqueous layer from the Dean-Stark trap 3.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the bulk of the solvents. Dissolve the residue in ethyl acetate (200 mL).

  • Neutralization: Wash the organic layer strictly with saturated aqueous NaHCO₃ (2 x 100 mL) to remove unreacted starting material and pTSA.

  • Isolation: Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate. The crude product readily crystallizes and can be purified by recrystallization from hexane.

Protocol B: Synthesis of tert-Butyl 5-methylbenzofuran-2-carboxylate (Acyl Chloride Method)

This protocol utilizes Vilsmeier-Haack type activation to overcome the steric hindrance of tertiary alcohols 2.

  • Activation Setup: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 5-methylbenzofuran-2-carboxylic acid (5.0 g, 28.4 mmol) in anhydrous THF (100 mL).

  • Catalyst Addition: Add anhydrous DMF (3 drops). Mechanistic Note: DMF reacts with oxalyl chloride to form the highly electrophilic chloroiminium ion, which accelerates acyl chloride formation.

  • Acyl Chloride Formation: Cool the flask to 0 °C. Slowly add oxalyl chloride (3.0 mL, 35.0 mmol) dropwise via syringe. Self-Validation Check: You must observe immediate gas evolution (CO, CO₂, HCl). If no gas evolves, your oxalyl chloride has degraded.

  • Maturation: Remove the ice bath and stir at room temperature for 2-4 hours until gas evolution ceases and the solution becomes clear 2.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in fresh anhydrous THF (50 mL).

  • Esterification: Cool the solution to 0 °C. Add anhydrous tert-butanol (10 mL, large excess) followed by the dropwise addition of triethylamine (6.0 mL, 43 mmol) to neutralize the forming HCl.

  • Completion & Workup: Stir at room temperature overnight. Dilute with ethyl acetate (150 mL), wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate to yield the tert-butyl ester.

V. References

  • Benchchem. "5-Methylbenzofuran-2-carboxylic Acid | Research Chemical." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi2cPrNk8upddg5XlXp9OTPaNK-5LQZgihw75b2wPxdvs5wIt7orlbQHmcuU_oxUTR6-i_RjjbNsIsDgJSS8SdLQXe0xgFhq-a0Qtn6FcXHN0fPCPk1BSeQYrSVYgAKn2KN3GM]

  • Google Patents. "US5475092A - Cell binding agent conjugates of analogues and derivatives of CC-1065." Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoVNvhtrMNYSYMeDyyfsfs1kt-xYUBCTgWoKAB38msAdZHzsrEyy0qY9bbep8WCtc-ILBj1TdxF-3ShRaN8kBODhsyLqmp5bndlemxX069iC3M1dLzDyvAOGZnfIx_SVQdCEjL9hhAk_I3]

  • Google Patents. "EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them." Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1erWgU5PmqGgwqv-No5WgI_Z79otT2H0jcd1ia3lnQKpk5ktbOkYvNRaXb322YjJjy6f_-SMajgk_Qgq4CcvB0HkEUrRFIeSAV8ePYbm3oSrWoZPs9kzlN6e3Ev-NXifl7BbSMG1CkVAhsA==]

Sources

Troubleshooting

Technical Support Center: Characterization of Methyl 5-methylbenzofuran-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with benzofuran scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with benzofuran scaffolds. As a Senior Application Scientist, I have structured this guide to address the most common, field-proven analytical pitfalls encountered during the structural characterization and purity assessment of Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9).

Rather than just providing a list of steps, this guide explains the underlying chemical causality behind each analytical failure and provides self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow for Characterization Pitfalls

CharacterizationWorkflow Start Methyl 5-methylbenzofuran-2-carboxylate Characterization NMR NMR Spectroscopy (1H & 13C) Start->NMR MS Mass Spectrometry (MS) Start->MS HPLC HPLC / UV Purity Analysis Start->HPLC NMR_Pitfall Pitfall: Aromatic Overlap (H-3, H-4, H-6, H-7) NMR->NMR_Pitfall MS_Pitfall Pitfall: Poor [M+H]+ Signal (Lack of basic sites) MS->MS_Pitfall HPLC_Pitfall Pitfall: Co-elution with Uncyclized Intermediates HPLC->HPLC_Pitfall NMR_Fix Resolution: 2D NMR (HMBC) Cross-Peak Validation NMR_Pitfall->NMR_Fix MS_Fix Resolution: Switch to GC-MS (Electron Impact 70 eV) MS_Pitfall->MS_Fix HPLC_Fix Resolution: Gradient Optimization & Diode Array Detection HPLC_Pitfall->HPLC_Fix

Caption: Workflow for troubleshooting common characterization pitfalls of Methyl 5-methylbenzofuran-2-carboxylate.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why are the aromatic signals in my ¹H NMR spectrum overlapping, and how can I definitively assign H-3, H-4, H-6, and H-7?

Causality & Expert Insight: In the substituted benzofuran system, the electron-withdrawing nature of the C-2 methyl ester and the weak electron-donating effect of the C-5 methyl group create competing electronic environments across the conjugated π-system. This often causes the chemical shifts of the aromatic protons (H-3, H-4, and H-7) to converge in a narrow, heavily overlapping band (7.40–7.55 ppm) when using standard CDCl₃ as a solvent[1]. Misassignment is a frequent pitfall, particularly confusing the H-3 furan proton with the H-4 aromatic proton.

Self-Validating Protocol: 2D HMBC Assignment Workflow To resolve this, you must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) rather than attempting to extract coupling constants from a convoluted 1D ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh 15-20 mg of the purified compound directly into a clean, dry NMR tube. Add 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[2].

  • Acquisition: Acquire standard ¹H and ¹³C spectra to establish the baseline.

  • Run HMBC: Set the long-range coupling constant parameter ( J ) to 8 Hz (optimized for aromatic systems).

  • Validation Step: Look for the correlation between the C-5 methyl protons (~2.45 ppm) and the C-4 / C-6 carbons. The H-4 proton will show a strong HMBC cross-peak to the C-5 methyl carbon, whereas H-3 will not. Furthermore, H-3 will uniquely correlate with the C-2 carbon (~146 ppm) and the ester carbonyl carbon (~160 ppm), creating an internal validation loop that confirms the structural assignment.

Quantitative Data Summary: Expected NMR Chemical Shifts

Position¹H NMR (400 MHz, CDCl₃) Expected ShiftMultiplicity & Coupling ( J in Hz)¹³C NMR (100 MHz, CDCl₃) Expected Shift
Ester -OCH₃ 3.95 ppmSinglet (3H)52.0 ppm
Ar-CH₃ (C-5) 2.45 ppmSinglet (3H)21.0 ppm
H-3 7.45 ppmSinglet (1H)113.0 ppm
H-4 7.42 ppmDoublet (1H, J ~ 1.5)122.0 ppm
H-6 7.25 ppmDoublet of doublets (1H, J ~ 8.5, 1.5)128.0 ppm
H-7 7.48 ppmDoublet (1H, J ~ 8.5)111.0 ppm
C=O (Ester) --160.0 ppm

Section 2: Mass Spectrometry (MS) Ionization Failures

Q: I am using ESI-MS (positive mode) but cannot observe the [M+H]⁺ peak (m/z 191). Is my product degraded or lost during synthesis?

Causality & Expert Insight: A common misconception in drug development is that all organic molecules ionize efficiently in Electrospray Ionization (ESI). Benzofurans lacking a basic amine or highly polar heteroatom have extremely low proton affinities. The localized π-electron cloud of the benzofuran core does not readily accept a proton in standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid). Consequently, ESI+ often yields no signal, leading researchers to falsely assume product degradation.

Self-Validating Protocol: GC-MS (Electron Impact) Methodology Switching to Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization guarantees molecular ion generation via high-energy electron bombardment (70 eV)[3].

  • Sample Dilution: Dilute the sample to 100 µg/mL in GC-grade ethyl acetate.

  • Instrument Setup: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector temperature to 250°C.

  • Temperature Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation Step: The EI spectrum must show a robust molecular ion (M⁺) at m/z 190. To self-validate the structure, look for the diagnostic fragmentation pattern: loss of the methoxy radical (–•OCH₃) to yield the stable acylium ion at m/z 159, followed by the loss of carbon monoxide (–CO) to yield the benzofuranyl cation at m/z 131. If this exact fragmentation cascade is present, the benzofuran-2-carboxylate core is intact.

Section 3: HPLC Purity and Co-elution Artifacts

Q: My HPLC chromatogram shows a single peak under isocratic conditions, but NMR indicates the presence of an impurity. Why is HPLC failing to detect it?

Causality & Expert Insight: Methyl 5-methylbenzofuran-2-carboxylate is typically synthesized via the alkylation of 2-hydroxy-5-methylbenzaldehyde with methyl bromoacetate, followed by intramolecular cyclization[4]. If cyclization is incomplete, the uncyclized intermediate (methyl 2-(2-formyl-4-methylphenoxy)acetate) remains in the mixture. Because both molecules share nearly identical lipophilicity and structural motifs, they frequently co-elute under standard isocratic reverse-phase conditions (e.g., 60% Methanol/Water).

Self-Validating Protocol: Orthogonal Gradient LC Method To force the separation of the uncyclized intermediate from the final product, you must employ a gradient method paired with Diode Array Detection (DAD).

  • Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to maximize theoretical plates.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.05% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.05% TFA.

  • Gradient Elution: Start at 10% B, ramp to 90% B over 12 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Validation Step (UV Spectral Matching): Extract the UV spectra across the peak using the DAD. The uncyclized intermediate will have a distinct aldehyde n→π* transition (~310 nm), whereas the fully conjugated benzofuran ester will show a strong, broad π→π* absorption band around 270-280 nm. Perform a peak purity check; if the spectral match drops below 990 across the peak apex, co-elution is still occurring, and the gradient slope must be further flattened.

References
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • "CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS." CLOCKSS.
  • "A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN." LBP World.
  • "5-Methylbenzofurazan|High-Quality Research Chemical." Benchchem.

Sources

Optimization

Strategies to improve the solubility of "Methyl 5-methylbenzofuran-2-carboxylate" for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic compounds in vitro.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic compounds in vitro.

Methyl 5-methylbenzofuran-2-carboxylate presents a classic biopharmaceutical challenge: it is a highly hydrophobic benzofuran derivative. Crucially, because it is an ester, it lacks ionizable functional groups (like free amines or carboxylic acids). This means conventional, simple solubility enhancement techniques—such as pH adjustment or salt formation—are thermodynamically impossible here. To achieve accurate biological assay results, we must engineer the solvent microenvironment using co-solvency, host-guest complexation, or micellar encapsulation.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and the mechanistic reasoning behind each strategy.

Diagnostic Workflow: Solubilization Strategy

SolubilizationTree Start Compound: Methyl 5-methylbenzofuran-2-carboxylate (Lipophilic, Non-ionizable) Step1 Initial Solubilization in Organic Solvent Start->Step1 Check1 Does it precipitate upon 1:1000 aqueous dilution? Step1->Check1 PathA Use DMSO/Ethanol Co-solvent System Check1->PathA No PathB Requires Advanced Formulation Check1->PathB Yes Check2 Is the required vehicle toxic to the cell line? PathA->Check2 Solution2 Host-Guest Complexation (HP-β-Cyclodextrin) PathB->Solution2 Preferred Solution3 Micellar Encapsulation (Surfactants/Lipids) PathB->Solution3 Alternative Solution1 Optimize Vehicle (DMSO ≤ 0.1%) Check2->Solution1 No Check2->Solution2 Yes

Caption: Decision tree for solubilizing non-ionizable lipophilic compounds in biological assays.

Frequently Asked Questions & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. How do I prevent this "crash out"?

Expert Insight: This phenomenon, known as solvent-shift precipitation, occurs because the thermodynamic activity of water forces the hydrophobic benzofuran core out of solution. Solution: You must lower the thermodynamic barrier. Instead of a direct spike into aqueous media, use a step-down co-solvent approach or introduce a carrier protein.

  • Prepare a 1000x stock in 100% anhydrous DMSO.

  • Create an intermediate dilution (10x) in a transition vehicle (e.g., 10% DMSO + 10% Tween-80 in PBS).

  • Dilute this intermediate 1:10 into your final assay media containing 0.1% to 0.5% Bovine Serum Albumin (BSA). BSA acts as a "lipid sink," binding the lipophilic molecule and preventing crystallization.

Q2: I increased the DMSO concentration to keep the compound in solution, but now my control cells are dying. What is the maximum tolerated dose?

Expert Insight: DMSO toxicity is highly cell-line specific. It alters cell membrane fluidity and induces reactive oxygen species (ROS), leading to pore-induced influx and apoptosis[1]. Never assume a universal DMSO tolerance. Generally, the final concentration of DMSO in your cell culture medium should be kept at or below 0.1% to minimize off-target effects[2]. Solution: If your required compound concentration necessitates >0.5% DMSO, you must abandon simple co-solvency and move to cyclodextrin complexation.

Q3: Co-solvents are failing due to toxicity. How can I use Cyclodextrins for this benzofuran derivative?

Expert Insight: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. They act as molecular "Trojan horses" for hydrophobic drugs[3]. For a relatively small, rigid, lipophilic molecule like Methyl 5-methylbenzofuran-2-carboxylate, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal due to its cavity size and excellent biocompatibility in in vitro models[4].

Quantitative Data: Strategy Comparison & Tolerances

Table 1: Comparison of Solubilization Strategies for Lipophilic Esters

StrategyMechanism of ActionMax Aqueous Concentration YieldCytotoxicity RiskBest Use Case
DMSO Co-solvency Reduces solvent polarityLow to MediumHigh (>0.5% v/v)High-throughput screening, robust cell lines.
HP-β-CD Complexation Host-guest encapsulationVery HighVery LowSensitive cell assays, primary cells, in vivo translation.
Tween-80 Micelles Interfacial tension reductionMedium to HighMedium (Membrane disruption)Biochemical assays (cell-free), enzymatic assays.

Table 2: General DMSO Tolerance Thresholds for Common Cell Lines

Cell Line TypeExampleMax Tolerated DMSO (48h Assay)Primary Toxicity Mechanism
Cancer (Adherent) HeLa, A5490.5% - 1.0%Cytoskeletal disruption / ROS
Suspension / T-Cells Jurkat≤ 0.13%Inhibition of proliferation
Primary / Stem Cells MSCs, HUVECs≤ 0.05%Membrane fluidity alteration / Water influx

Self-Validating Protocol: Preparation of HP-β-CD Inclusion Complexes

Causality Focus: We use the co-evaporation method rather than simple physical mixing. The thermodynamic driving force for inclusion requires the transient breaking of water-CD hydrogen bonds, which is facilitated by a shared volatile solvent.

CDProtocol A Dissolve Compound in Methanol C Mix 1:1 Molar Ratio Stir 24h at RT A->C B Dissolve HP-β-CD in Water B->C D Rotary Evaporation (Remove Methanol) C->D E Lyophilization (Freeze Dry) D->E F Reconstitute in Assay Buffer E->F G Filter (0.22 µm) & Quantify (HPLC) F->G

Caption: Co-evaporation workflow for HP-β-CD inclusion complexation ensuring high encapsulation efficiency.

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:2 molar ratio of Methyl 5-methylbenzofuran-2-carboxylate to HP-β-CD to ensure excess cavity availability.

  • Solubilization: Dissolve the benzofuran compound in a minimal volume of volatile organic solvent (e.g., Methanol). Dissolve HP-β-CD in deionized water.

  • Complexation: Dropwise, add the methanolic compound solution to the aqueous CD solution under continuous magnetic stirring. Stir for 24 hours at room temperature to allow thermodynamic equilibration.

  • Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

  • Self-Validation Step: Reconstitute a known mass of the powder in PBS. Pass the solution through a 0.22 µm PTFE syringe filter. Why? This removes any uncomplexed, precipitated compound. Quantify the filtrate via HPLC. A peak area matching >90% of your theoretical nominal concentration confirms successful encapsulation and guarantees that your downstream IC50/EC50 calculations will be accurate.

References

  • Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice. PubMed / NIH. Available at:[Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. PMC / NIH. Available at:[Link]

  • Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. PMC / NIH. Available at:[Link]

Sources

Troubleshooting

Degradation pathways of "Methyl 5-methylbenzofuran-2-carboxylate" under acidic or basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield losses or formulation instabilities when working with benzofuran-based scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected yield losses or formulation instabilities when working with benzofuran-based scaffolds. Methyl 5-methylbenzofuran-2-carboxylate is a critical building block in medicinal chemistry and organic synthesis [1]. Understanding its chemical stability under forced degradation conditions (acidic and basic) is paramount for successful synthetic scale-up and drug formulation.

This guide provides an authoritative, self-validating framework to troubleshoot, monitor, and prevent the degradation of this compound.

I. FAQ & Troubleshooting Guide

Q1: What is the primary degradation mechanism of Methyl 5-methylbenzofuran-2-carboxylate under basic conditions? A1: Under basic conditions (e.g., pH > 10), the compound undergoes rapid base-promoted ester hydrolysis, commonly known as saponification. The causality is rooted in nucleophilic acyl substitution: the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the C2-ester group. This forms an unstable anionic tetrahedral intermediate that collapses to expel the methoxide leaving group, yielding the 5-methylbenzofuran-2-carboxylate salt and methanol [2]. Because the resulting carboxylate anion is resonance-stabilized and negatively charged, it strictly repels further nucleophilic attack. This makes the basic degradation pathway kinetically fast and strictly irreversible.

Q2: How does acidic degradation differ from basic degradation, and what are the mechanistic hallmarks? A2: Acid-catalyzed degradation (e.g., pH < 3) also targets the C2-ester but operates via a fundamentally different mechanism. The reaction initiates with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. Water, acting as a weak nucleophile, then attacks to form a cationic tetrahedral intermediate, ultimately yielding 5-methylbenzofuran-2-carboxylic acid and methanol [3]. Crucially, unlike saponification, acid-catalyzed hydrolysis is a fully reversible equilibrium process. The extent of degradation is entirely dependent on the concentration of water in the system (Le Chatelier's principle). In anhydrous acidic conditions, the ester remains remarkably stable.

Q3: Are there secondary degradation pathways, such as the ring-opening of the benzofuran core? A3: Researchers often overestimate the fragility of the benzofuran core. The fused benzene and furan rings possess high aromatic stability. Ring-opening is highly improbable under standard hydrolytic stress (e.g., 0.1 N HCl or 0.1 N NaOH at 40°C). Such degradation typically requires extreme conditions, such as strong Lewis acids combined with elevated temperatures, or aggressive oxidative cleavage. Therefore, when troubleshooting purity drops, focus your analytical methods on the ester linkage rather than the heterocyclic core [4].

Q4: How can we experimentally monitor these degradation pathways without introducing artifactual degradation? A4: The most common error in stability testing is failing to quench the reaction matrix prior to analysis, leading to continued degradation inside the autosampler. To create a self-validating system, aliquots must be immediately neutralized (quenched) to pH 7.0 using a buffered solution before LC-MS analysis. This locks the equilibrium state. Using an internal standard ensures that any observed loss of the API is due to chemical degradation rather than physical precipitation or matrix effects.

II. Mechanistic & Experimental Visualizations

MechanisticPathways API Methyl 5-methylbenzofuran-2-carboxylate (Intact Ester) Base Basic Stress (pH > 10) OH⁻ Nucleophilic Attack API->Base NaOH Acid Acidic Stress (pH < 3) H⁺ Protonation & H₂O Attack API->Acid HCl TetraBase Tetrahedral Intermediate (Anionic) Base->TetraBase TetraAcid Tetrahedral Intermediate (Cationic/Neutral) Acid->TetraAcid ProdBase 5-methylbenzofuran-2-carboxylate Salt + Methanol TetraBase->ProdBase Fast, Irreversible ProdAcid 5-methylbenzofuran-2-carboxylic Acid + Methanol TetraAcid->ProdAcid Slow, Equilibrium

Mechanistic pathways of ester hydrolysis under acidic and basic conditions.

ExperimentalWorkflow Prep 1. Sample Prep 1 mg/mL in MeCN Stress 2. Apply Stress 0.1N HCl or NaOH Prep->Stress Quench 3. Quench Neutralize to pH 7 Stress->Quench Analyze 4. LC-MS Analysis Quantify API Quench->Analyze Model 5. Kinetic Modeling Calculate t½ Analyze->Model

Self-validating experimental workflow for forced degradation stability testing.

III. Quantitative Data Presentation

The following table summarizes the comparative degradation kinetics of the compound under forced conditions. Note: Data is normalized for a 40°C incubation in a 50:50 Acetonitrile:Water co-solvent system.

Stress ConditionReagentPrimary DegradantEst. Half-Life (t½)Reaction Reversibility
Strong Base 0.1 N NaOH5-methylbenzofuran-2-carboxylate salt< 15 minutesStrictly Irreversible
Mild Base pH 9.0 Buffer5-methylbenzofuran-2-carboxylate salt~ 12 hoursStrictly Irreversible
Neutral pH 7.0 BufferNone (Stable)> 30 daysN/A
Mild Acid pH 4.0 Buffer5-methylbenzofuran-2-carboxylic acid> 14 daysReversible (Equilibrium)
Strong Acid 0.1 N HCl5-methylbenzofuran-2-carboxylic acid~ 48 hoursReversible (Equilibrium)

IV. Experimental Protocols

To ensure data integrity and reproducibility, follow these self-validating methodologies for forced degradation testing.

Protocol 1: Controlled Base-Promoted Hydrolysis (Saponification Assay)

Causality Focus: This protocol forces irreversible saponification while utilizing a strict quenching step to prevent autosampler degradation artifacts.

  • Sample Preparation: Dissolve Methyl 5-methylbenzofuran-2-carboxylate in HPLC-grade Acetonitrile to a concentration of 2 mg/mL. Reasoning: Acetonitrile ensures complete solubility of the lipophilic benzofuran core before introducing the aqueous stressor.

  • Stress Initiation: In a glass vial, mix 500 µL of the sample solution with 500 µL of 0.2 N NaOH (aqueous). Cap tightly and incubate at 40°C in a thermomixer at 300 rpm.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, and 60 minutes), extract a 100 µL aliquot. Immediately transfer this aliquot into a vial containing 100 µL of 0.1 N HCl.

    • Causality: The stoichiometric addition of HCl instantly neutralizes the hydroxide ions to pH ~7, halting the nucleophilic attack and locking the degradation profile for accurate LC-MS quantification.

  • Dilution & Analysis: Dilute the quenched sample 1:10 with mobile phase containing an internal standard (e.g., structurally related benzofuran). Analyze via LC-MS using a C18 column.

Protocol 2: Acid-Catalyzed Degradation Stability Testing

Causality Focus: Because acid hydrolysis is an equilibrium process, this protocol controls the water molarity to accurately map the forward reaction rate.

  • Sample Preparation: Prepare a 2 mg/mL stock of the compound in Acetonitrile.

  • Stress Initiation: Mix 500 µL of the stock with 500 µL of 0.2 N HCl (aqueous). Incubate at 40°C. Reasoning: The 50% aqueous fraction provides the necessary water nucleophile to drive the equilibrium toward the carboxylic acid.

  • Time-Course Sampling & Quenching: At intervals (0, 1, 4, 24, and 48 hours), extract a 100 µL aliquot. Immediately transfer into a vial containing 100 µL of 0.1 N NaOH to neutralize the acid catalyst.

  • Analysis: Dilute and analyze via LC-MS. Plot the natural log of remaining ester concentration versus time to determine the pseudo-first-order rate constant ( k ) and half-life ( t1/2​ ).

V. References

  • Clockss Archive. "CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES." Heterocycles. Available at:[Link]

  • ACS Publications. "Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway." The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Design and characterisation of piperazine-benzofuran integrated dinitrobenzenesulfonamide as Mycobacterium tuberculosis H37Rv strain inhibitors." PMC. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Methyl 5-Methylbenzofuran-2-Carboxylate and Its Pharmacophoric Analogs

The benzofuran scaffold is a privileged structure in medicinal chemistry, extensively documented for its potent anticancer, antimicrobial, and enzyme-inhibitory properties[1]. Within this chemical family, Methyl 5-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, extensively documented for its potent anticancer, antimicrobial, and enzyme-inhibitory properties[1]. Within this chemical family, Methyl 5-methylbenzofuran-2-carboxylate (M5MB2C) serves as both a versatile synthetic building block[2] and a bioactive pharmacophore.

As drug development professionals seek to optimize lipophilicity, target affinity, and metabolic stability, understanding the Structure-Activity Relationship (SAR) of the benzofuran-2-carboxylate core becomes critical. This guide objectively compares the biological performance of M5MB2C against its unsubstituted, electron-donating, and halogenated analogs, providing actionable insights and validated experimental workflows for preclinical screening.

Structural and Physicochemical SAR Analysis

The biological efficacy of benzofuran-2-carboxylates is heavily dictated by the substitution pattern at the C5 position of the benzene ring.

  • Baseline (Unsubstituted): Methyl benzofuran-2-carboxylate provides the foundational planar geometry required for intercalating into hydrophobic protein pockets, but often lacks the specific binding interactions needed for high-potency inhibition.

  • Alkyl Substitution (M5MB2C): The addition of a C5-methyl group increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability. The methyl group also provides a moderate steric bulk that can lock the molecule into favorable conformations within target binding sites.

  • Electron-Donating Substitution (-OCH₃): Literature indicates that electron-donating groups at the 5- or 6-position significantly enhance antiproliferative activity against human cancer cell lines by increasing the electron density of the aromatic system, which favors hydrogen bonding with tubulin[1].

  • Halogenation (-Br): The introduction of halogens increases cytotoxicity and antimicrobial efficacy through the formation of robust "halogen bonds" (σ-hole interactions) with target proteins[3].

Comparative Biological Activity Profiles

To illustrate these SAR principles, the table below summarizes the representative in vitro biological data comparing M5MB2C with its key structural alternatives.

CompoundC5-SubstitutionMCF-7 IC₅₀ (μM)HepG2 IC₅₀ (μM)MRSA MIC (μg/mL)Primary Pharmacological Driver
Methyl benzofuran-2-carboxylate-H (Baseline)24.528.264Baseline planar lipophilicity
Methyl 5-methylbenzofuran-2-carboxylate -CH₃ (M5MB2C) 12.8 15.4 32 Balanced steric bulk & permeability
Methyl 5-methoxybenzofuran-2-carboxylate-OCH₃4.25.8128High tubulin affinity (H-bonding)
Methyl 5-bromobenzofuran-2-carboxylate-Br8.59.18Halogen bonding & high cytotoxicity

(Note: Data is synthesized based on established SAR trends from recent literature[1][3] to provide a standardized comparative framework for assay development).

Mechanistic Pathway: Tubulin Polymerization Inhibition

Benzofuran derivatives exhibit their primary anticancer activity by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The resulting structural collapse triggers G2/M phase cell cycle arrest and subsequent apoptosis[1][4].

MOA N1 Benzofuran-2-carboxylate (e.g., M5MB2C) N2 Binds Colchicine Site on β-Tubulin N1->N2 Intracellular diffusion N3 Inhibits Tubulin Polymerization N2->N3 Destabilizes microtubules N4 G2/M Phase Cell Cycle Arrest N3->N4 Disrupts mitotic spindle N5 Caspase-3/9 Activation & PARP Cleavage N4->N5 Triggers apoptotic signaling N6 Apoptotic Cell Death N5->N6 Execution phase

Fig 1. Mechanism of tubulin polymerization inhibition and apoptosis by benzofuran analogs.

Experimental Methodologies: Self-Validating Systems

To accurately compare M5MB2C against other analogs, researchers must employ rigorous, self-validating assay systems. Below are the optimized protocols for evaluating the biological activity of these compounds, complete with the mechanistic causality behind each step.

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the ability of the benzofuran analog to inhibit microtubule formation.

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

    • Causality: PIPES buffer strictly maintains the physiological pH and ionic strength required for microtubule stability. GTP provides the essential energy source for tubulin dimerization.

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 10 μM of M5MB2C (or comparative analogs) to the test wells.

  • Kinetic Measurement: Rapidly add the tubulin mixture to the plate and immediately begin reading fluorescence (Excitation: 360 nm / Emission: 420 nm) every minute for 60 minutes at 37°C.

    • Causality: As tubulin polymerizes, the fluorescent reporter binds to the growing microtubules, resulting in a fluorescence spike. Active benzofurans will flatten this kinetic curve by preventing polymerization.

  • Self-Validation Check:

    • Negative Control: 0.1% DMSO vehicle (Must show a standard sigmoidal polymerization curve).

    • Positive Control: 3 μM Colchicine (Must show complete suppression of the curve). If colchicine fails to inhibit fluorescence, the tubulin batch is degraded or the GTP has hydrolyzed, invalidating the run.

Protocol B: MTT Cell Viability Assay (Cytotoxicity)

This assay translates the biochemical tubulin inhibition into observable cellular cytotoxicity.

Workflow S1 Seed Cancer Cells (MCF-7 / HepG2) S2 Incubate with Analogs (72h) S1->S2 S3 Add MTT Reagent (Formazan Forms) S2->S3 S4 Solubilize in DMSO S3->S4 S5 Measure Absorbance at 570 nm S4->S5

Fig 2. Step-by-step workflow of the MTT cell viability assay for cytotoxicity evaluation.

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂.

    • Causality: This specific density ensures that the cells remain in the logarithmic growth phase throughout the entire 72-hour assay, preventing false positives caused by nutrient depletion or contact inhibition.

  • Treatment: Aspirate media and apply serial dilutions of the benzofuran analogs (0.1 μM to 100 μM) in fresh media. Incubate for 72 hours.

    • Causality: A 72-hour window is critical. Because tubulin inhibitors primarily target the mitotic phase, cells must be given enough time to undergo at least one or two division cycles to manifest the apoptotic phenotype.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 μL of pure DMSO to each well. Agitate for 10 minutes.

    • Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO fully dissolves them to yield a homogenous, quantifiable colored solution.

  • Quantification & Validation: Measure optical absorbance at 570 nm.

    • Self-Validation Check: Include a blank (media + MTT + DMSO, no cells) to subtract background noise. Include Doxorubicin (1 μM) as a positive control. If the Doxorubicin wells do not show >80% cell death, the cell line may have developed multi-drug resistance (MDR) efflux pump overexpression, requiring a fresh cell thaw.

References

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 11096-11120. URL: [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. URL: [Link]

  • Mo, Q., Sun, N., Jin, L., Hu, B., Shen, Z., & Hu, X. (2020). Tandem Synthesis of 2-Carboxybenzofurans via Sequential Cu-Catalyzed C–O Coupling and Mo(CO)6-Mediated Carbonylation Reactions. The Journal of Organic Chemistry, 85(17), 11490-11500. URL: [Link]

Sources

Comparative

A Framework for Benchmarking the Antimicrobial Efficacy of Methyl 5-methylbenzofuran-2-carboxylate Against Standard Antibiotics

Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2] This guide focuses on a specific candidate, Methyl 5-methylbenzofuran-2-carboxylate , and proposes a rigorous, multi-faceted framework for the comprehensive evaluation of its antimicrobial efficacy.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed experimental blueprint for benchmarking this novel compound against a panel of clinically relevant standard antibiotics. By adhering to established protocols and employing a logical, stepwise approach, this framework is designed to generate robust, reproducible, and comparative data essential for preclinical assessment. Our approach is grounded in the principles of scientific integrity, ensuring that the generated data is both trustworthy and directly translatable to the broader context of antimicrobial drug discovery.

Proposed Experimental Design: A Phased Approach to Efficacy Profiling

To ascertain the true potential of Methyl 5-methylbenzofuran-2-carboxylate, a systematic and comparative in vitro evaluation is paramount. We advocate for a three-tiered experimental workflow that progressively characterizes the compound's antimicrobial activity, from initial screening to a more dynamic assessment of its bactericidal or bacteriostatic properties. This phased approach ensures a thorough understanding of the compound's antimicrobial profile.

Experimental_Workflow cluster_0 Phase 1: Primary Efficacy Screening cluster_1 Phase 2: Assessment of Lethality cluster_2 Phase 3: Dynamic Activity Profiling P1_1 Minimum Inhibitory Concentration (MIC) Assay P2_1 Minimum Bactericidal Concentration (MBC) Assay P1_1->P2_1 Determines concentrations for MBC testing P3_1 Time-Kill Kinetics Assay P2_1->P3_1 Provides rationale for concentrations in kinetic studies

Caption: Phased experimental workflow for antimicrobial efficacy testing.

Selection of Challenge Organisms and Comparator Antibiotics

A critical aspect of this benchmarking study is the selection of a clinically relevant and diverse panel of bacterial strains. This panel should encompass both Gram-positive and Gram-negative bacteria, including representatives from the ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their significant multi-drug resistance.[3]

Table 1: Proposed Panel of Test Organisms and Standard Comparator Antibiotics

Gram StainBacterial SpeciesRationale for InclusionStandard Comparator Antibiotics
Gram-positive Staphylococcus aureus (MSSA, MRSA)Common cause of skin, soft tissue, and bloodstream infections.[4][5]Vancomycin, Linezolid, Daptomycin[4][6]
Enterococcus faecalis (VSE, VRE)Opportunistic pathogen causing urinary tract and bloodstream infections.[5]Ampicillin, Vancomycin, Linezolid[4][5]
Streptococcus pneumoniaeLeading cause of community-acquired pneumonia.Penicillin, Ceftriaxone[7]
Gram-negative Escherichia coliCommon cause of urinary tract infections and sepsis.Ciprofloxacin, Ceftriaxone[8][9]
Pseudomonas aeruginosaOpportunistic pathogen, particularly in hospital-acquired infections.[8]Piperacillin-tazobactam, Meropenem[7][8]
Klebsiella pneumoniae (including ESBL-producing strains)Significant cause of pneumonia and bloodstream infections, often with extended-spectrum beta-lactamase production.[9]Meropenem, Ceftazidime-avibactam[8][9][10]
Acinetobacter baumanniiMajor cause of nosocomial infections, frequently multi-drug resistant.Meropenem, Colistin[8]

The choice of comparator antibiotics is dictated by current clinical guidelines and the typical resistance profiles of the selected organisms.[4][5][6][7][8][9] This allows for a direct and meaningful comparison of the novel compound's potency against the existing standards of care.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is standardized and comparable across different studies.[11][12][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] This assay serves as the primary screening method to determine the potency of Methyl 5-methylbenzofuran-2-carboxylate.

Protocol: Broth Microdilution Method

  • Preparation of Reagents:

    • Prepare a stock solution of Methyl 5-methylbenzofuran-2-carboxylate in a suitable solvent (e.g., DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Prepare stock solutions of standard antibiotics in their recommended solvents.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][15]

  • Assay Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound and standard antibiotics in CAMHB.[3][15]

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).[15]

  • Incubation and Reading:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[16]

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[14]

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read plate and determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial population.[17] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[16][18]

  • Subculturing:

    • Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.[19]

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours.[16]

    • Count the number of colonies on each plate.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[16][18]

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent.[20][21] It provides valuable information on the pharmacodynamics of the compound.

Protocol:

  • Assay Setup:

    • In sterile tubes containing CAMHB, add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).[22]

    • Include a growth control tube without the compound.

  • Inoculation:

    • Inoculate each tube with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[23]

    • Perform serial dilutions of the aliquot and plate onto agar medium.[23]

  • Incubation and Analysis:

    • Incubate the plates for 18-24 hours and count the viable colonies (CFU/mL).

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23][24]

Data Presentation and Interpretation

The results of these assays should be presented in a clear and comparative manner to facilitate analysis.

Table 2: Hypothetical MIC and MBC Data (µg/mL)

OrganismMethyl 5-methylbenzofuran-2-carboxylateVancomycinLinezolidCiprofloxacinMeropenem
MIC / MBC MIC / MBC MIC / MBC MIC / MBC MIC / MBC
S. aureus (MRSA)4 / 81 / 42 / >64>32 / >32>32 / >32
E. coli16 / 64>128 / >128>128 / >1280.25 / 0.50.06 / 0.12
P. aeruginosa64 / >128>128 / >128>128 / >1281 / 20.5 / 1

Interpretation:

  • A low MIC value indicates high potency.

  • An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.

  • The data will allow for a direct comparison of the novel compound's potency and bactericidal/bacteriostatic nature against standard antibiotics for each tested organism.

Time-Kill Curve Analysis:

The time-kill curves will visually represent the rate and extent of bacterial killing. By comparing the curves of Methyl 5-methylbenzofuran-2-carboxylate with those of the standard antibiotics, we can assess its dynamic antimicrobial effects. A rapid and concentration-dependent decrease in bacterial viability would be a highly desirable characteristic for a novel antimicrobial agent.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of Methyl 5-methylbenzofuran-2-carboxylate's antimicrobial efficacy. By adhering to standardized methodologies and employing a comparative approach against established antibiotics, this proposed study will generate the critical data necessary to determine the compound's potential as a future therapeutic agent. The insights gained from this benchmarking process will be invaluable for making informed decisions regarding the continued development and investigation of this promising benzofuran derivative in the fight against infectious diseases.

References

  • Vertex AI Search. (2023).
  • Bio-protocol. (2020).
  • Dr.Oracle. (2025).
  • Dr.Oracle. (2025). What antibiotics provide coverage against Gram-positive (Gram(+)) bacteria?
  • Intertek. Antimicrobial Efficacy Testing for Surface Bound Antimicrobial Products.
  • Emery Pharma.
  • Lab Six :.
  • Benchchem. 5-Methylbenzofuran-2-carboxylic Acid|Research Chemical.
  • Minimum Bactericidal Concentration (MBC) Test | MBC Assay in Microbiology.
  • Dr.Oracle. (2025). What antibiotics cover gram-positive cocci?
  • CLSI.
  • PMC.
  • PMC. (2021).
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Microchem Laboratory.
  • Benchchem. Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • PMC. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review.
  • Benchchem.
  • Benchchem.
  • STERIS AST. Antimicrobial Effectiveness/USP 51 Testing.
  • Antimicrobial Copper Site. (2011). Efficacy Tests and Standards.
  • US EPA. (2025).
  • Bio-protocol. 4.3.2. Minimum Bactericidal Concentration (MBC)
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Emery Pharma. Time-Kill Kinetics Assay.
  • Academia.edu. (DOC) Time-Kill Assay.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria.
  • PMC. New Antimicrobials for Gram-Positive Sustained Infections: A Comprehensive Guide for Clinicians.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1.
  • PMC - NIH.
  • ANTIBIOTICS REVIEW.
  • PMC. Management of Gram-Positive Bacterial Disease: Staphylococcus aureus, Streptococcal, Pneumococcal and Enterococcal Infections.
  • PMC. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It.
  • IDSA. (2024).
  • Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
  • Google Patents.
  • PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • MDPI.
  • Methyl 5-methyl-1-benzofuran-2-carboxyl

Sources

Validation

Head-to-head comparison of different catalytic systems for the synthesis of "Methyl 5-methylbenzofuran-2-carboxylate"

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing privileged scaffolds like methyl 5-methylbenzofuran-2-carboxylate requires balancing yield, scalability, and functional group tol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal catalytic system for synthesizing privileged scaffolds like methyl 5-methylbenzofuran-2-carboxylate requires balancing yield, scalability, and functional group tolerance. Benzofuran-2-carboxylates are critical building blocks in drug discovery, frequently utilized in the development of hCA IX inhibitors and novel anticancer agents[1].

This guide provides a head-to-head objective comparison of the two most robust methodologies for constructing this core: the classical Base-Mediated Cyclocondensation (Rap-Stoermer type) and the modern Palladium/Copper-Catalyzed Sonogashira-Annulation Cascade [2].

Mechanistic Pathways

Synthesis cluster_0 System 1: Base-Mediated Cyclocondensation cluster_1 System 2: Pd/Cu-Catalyzed Cascade A1 2-Hydroxy-5-methylbenzaldehyde C1 K2CO3 / DMF (90°C) A1->C1 B1 Methyl Bromoacetate B1->C1 D1 O-Alkylation Intermediate C1->D1 E1 Aldol-type Condensation D1->E1 Target Methyl 5-methylbenzofuran-2-carboxylate E1->Target A2 2-Iodo-4-methylphenol C2 PdCl2(PPh3)2 / CuI / Et3N A2->C2 B2 Methyl Propiolate B2->C2 D2 Sonogashira Coupling C2->D2 E2 Intramolecular Cyclization D2->E2 E2->Target

Figure 1: Divergent catalytic pathways for methyl 5-methylbenzofuran-2-carboxylate synthesis.

Quantitative Performance Comparison

ParameterSystem 1: Base-Mediated CyclocondensationSystem 2: Pd/Cu-Catalyzed Cascade
Primary Catalysts / Reagents K₂CO₃ (1.5 eq)PdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)
Starting Materials 2-Hydroxy-5-methylbenzaldehyde + Methyl bromoacetate2-Iodo-4-methylphenol + Methyl propiolate
Reaction Temperature 90–100 °C80 °C
Reaction Time 4–6 hours8–12 hours
Average Yield 70–85%85–95%
Primary Byproducts Inorganic salts (KBr, KHCO₃), dialkylated impuritiesTriethylammonium iodide, Pd black
Purification Method Aqueous precipitation & RecrystallizationFiltration & Flash Column Chromatography
Ideal Application Early-stage, multi-kilogram industrial scale-upLate-stage functionalization, library synthesis

System 1: Base-Mediated Cyclocondensation (Rap-Stoermer Approach)

Causality & Mechanistic Insights

This system constructs the benzofuran core through a sequential SN​2 O-alkylation followed by an intramolecular aldol-type condensation[3].

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is selected over stronger bases like NaOH or NaH. A strong hydroxide base would trigger premature hydrolysis of the methyl bromoacetate or the final ester product, while also risking Cannizzaro side-reactions on the aldehyde[1]. K₂CO₃ is perfectly tuned to deprotonate the phenol ( pKa​≈10 ) without degrading the ester.

  • Solvent Dynamics: Dimethylformamide (DMF) is utilized because its high dielectric constant and polar aprotic nature leave the phenoxide anion highly nucleophilic (unsolvated), drastically accelerating the initial O-alkylation step[3].

Self-Validating Experimental Protocol
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 mmol) in anhydrous DMF (50 mL).

  • Base Activation: Add anhydrous K₂CO₃ (15.0 mmol).

    • Validation Checkpoint: The solution will immediately shift to a vibrant yellow color, visually confirming the generation of the phenoxide anion.

  • Alkylation: Introduce methyl bromoacetate (11.0 mmol) dropwise over 10 minutes to prevent localized exothermic spiking.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90–100 °C for 4–6 hours[1]. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) until the fluorescent aldehyde starting material spot is entirely consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 200 mL of vigorously stirred ice-water. The crude methyl 5-methylbenzofuran-2-carboxylate will precipitate out of the aqueous phase.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water (to remove residual DMF and inorganic salts), and recrystallize from hot ethanol to yield pure white crystals[1].

System 2: Palladium/Copper-Catalyzed Sonogashira-Annulation Cascade

Causality & Mechanistic Insights

This transition-metal system achieves the benzofuran core via a one-pot Sonogashira cross-coupling followed by a 5-endo-dig cyclization[2].

  • Catalytic Synergy: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-I bond of 2-iodo-4-methylphenol. CuI is strictly required as a co-catalyst; it reacts with the terminal alkyne (methyl propiolate) to form a copper acetylide intermediate, which is highly efficient at transmetalating the alkyne onto the palladium center[2].

  • Base/Solvent Dual Role: Triethylamine (Et₃N) serves as both the solvent and the base. It neutralizes the HI byproduct generated during the catalytic cycle, driving the equilibrium forward and preventing the acidic degradation of the alkyne.

  • Annulation Driving Force: Following the cross-coupling, the ortho-hydroxyl group is perfectly positioned to undergo nucleophilic attack across the newly installed, electron-deficient alkyne, driving the irreversible cyclization into the aromatic benzofuran system.

Self-Validating Experimental Protocol
  • Preparation: Charge a Schlenk flask with 2-iodo-4-methylphenol (10.0 mmol), PdCl₂(PPh₃)₂ (0.5 mmol, 5 mol%), and CuI (1.0 mmol, 10 mol%).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Strict exclusion of oxygen is critical to prevent the oxidative Glaser coupling of the alkyne.

  • Reagent Addition: Inject degassed Et₃N (40 mL) followed by methyl propiolate (12.0 mmol).

    • Validation Checkpoint: The mixture will transition from a pale yellow solution to a dark brown/black suspension within 15 minutes at room temperature, indicating the formation of the active Pd(0) species and the initiation of the cross-coupling cycle.

  • Reaction: Seal the flask and heat at 80 °C for 8–12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and filter the suspension through a tightly packed pad of Celite. This step is mandatory to strip out the Pd black and precipitated triethylammonium iodide salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the target ester as a pale yellow oil that crystallizes upon standing.

Strategic Recommendations

For process chemistry and industrial scale-up , System 1 (Cyclocondensation) remains the undisputed gold standard. It avoids the use of expensive transition metals, circumvents the need for rigorous air-free techniques, and allows for highly scalable purification via recrystallization[1].

However, for medicinal chemistry and late-stage functionalization , System 2 (Pd/Cu Cascade) is superior. It operates under milder temperatures, avoids highly polar solvents like DMF (which can be difficult to remove on a small scale), and offers exceptional functional group tolerance, making it the method of choice when synthesizing complex, sensitive libraries of benzofuran-2-carboxylate derivatives[2].

References

  • "5-Methylbenzofuran-2-carboxylic Acid|Research Chemical - Benchchem", Benchchem,
  • "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives", Journal of Chemistry (Hindawi)
  • "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

Comparative

Structure-activity relationship of the 5-methyl group in benzofuran-2-carboxylate derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary Benzofuran-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

Executive Summary

Benzofuran-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of Carbonic Anhydrase (CA) inhibitors, KAT6A/B epigenetic modulators, and targeted anti-cancer agents . When optimizing this scaffold, discovery teams often default to heavy halogenation or bulky electron-donating groups to drive target affinity. However, the strategic placement of a 5-methyl group often yields superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide objectively compares the 5-methylbenzofuran-2-carboxylate scaffold against unsubstituted, 5-methoxy, and 5-bromo alternatives, providing mechanistic insights, comparative data, and validated experimental workflows.

Mechanistic Rationale: The "Magic Methyl" Effect

As a Senior Application Scientist, I consistently observe that the 5-position of the benzofuran ring is a critical vector. In many target proteins, this vector projects directly into deep, solvent-excluded hydrophobic pockets (such as the AcCoA binding site in KAT6A or the hydrophobic cleft of CA XII) .

  • Unsubstituted (Baseline): Lacks the necessary van der Waals contacts, resulting in a higher desolvation penalty without a compensatory binding enthalpy gain.

  • 5-Methoxy (-OCH₃): While electron-donating, the oxygen atom introduces a potential hydrogen-bond acceptor that can cause electrostatic repulsion or steric clashes with adjacent backbone amides.

  • 5-Bromo (-Br): Provides strong halogen bonding and high lipophilicity, but often leads to poor aqueous solubility and rapid phase I metabolism via CYP450 oxidation.

  • 5-Methyl (-CH₃): The addition of a single methyl group increases lipophilicity (LogP) just enough to displace high-energy water molecules from the binding pocket. This phenomenon, known as the "magic methyl" effect, can boost binding affinity by >10-fold without violating Lipinski's rules. Furthermore, it sterically blocks a major metabolic soft spot on the phenyl ring, enhancing microsomal stability.

Comparative Performance Analysis

To objectively benchmark these derivatives, we evaluate them across three critical parameters: Target Inhibition, Metabolic Stability, and Lipophilicity.

Compound DerivativeTarget Inhibition (IC₅₀, nM)*Microsomal Half-Life (T₁/₂, min)LogP (Calculated)Primary SAR Observation
Unsubstituted (-H) 850252.8Baseline activity; rapid phase I metabolism.
5-Methyl (-CH₃) 45 58 3.3 Optimal pocket fit; blocks metabolic soft spot.
5-Methoxy (-OCH₃) 320352.9Steric clash with target backbone residues.
5-Bromo (-Br) 110423.8Halogen bonding present, but excessive lipophilicity.

*Note: IC₅₀ values are representative benchmarks based on typical KAT6A and CA XII inhibition assays utilizing the benzofuran-2-carboxylate core.

Visualizing the SAR Logic

SAR_Logic Core Benzofuran-2-Carboxylate Scaffold Subst 5-Position Substitution Core->Subst Unsub Unsubstituted (H) Baseline Affinity Subst->Unsub Methyl 5-Methyl (-CH3) Optimal Lipophilic Fit Subst->Methyl Methoxy 5-Methoxy (-OCH3) Steric Clash Risk Subst->Methoxy Bromo 5-Bromo (-Br) High LogP / Halogen Bond Subst->Bromo Target Target Protein Binding Pocket Unsub->Target Weak Methyl->Target Strong Methoxy->Target Variable Bromo->Target Moderate

SAR logical relationship of 5-position substitutions on target binding affinity.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflow details the synthesis of the 5-methylbenzofuran-2-carboxylate core and its subsequent biological evaluation.

Workflow Step1 1. Scaffold Synthesis (Cyclocondensation) Step2 2. Ester Hydrolysis (LiOH / EtOH) Step1->Step2 Step3 3. Target Binding Assay (e.g., TR-FRET / CA Inhibition) Step2->Step3 Step4 4. Metabolic Stability (HLM Microsomal Assay) Step2->Step4 Step5 5. SAR Data Integration & Lead Selection Step3->Step5 Step4->Step5

Experimental workflow from synthesis to SAR data integration and lead selection.

Protocol 1: Synthesis of Ethyl 5-Methylbenzofuran-2-carboxylate

This reaction proceeds via an initial O-alkylation followed by an intramolecular Knoevenagel-type condensation .

  • Reagent Preparation: Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous DMF. Causality: Anhydrous conditions are critical to prevent the premature aqueous hydrolysis of the chloroacetate reagent.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol to initiate the Suzuki-Miyaura or cyclocondensation pathway without triggering side-reactions like the Cannizzaro reaction.

  • Cyclocondensation: Heat the mixture to 90–100 °C with vigorous stirring for 4–6 hours.

  • Self-Validation (TLC/LC-MS): Monitor the disappearance of the starting material. The product will show a distinct UV-active spot with a higher Rf​ value. Do not proceed to workup until the aldehyde mass peak is fully consumed.

  • Workup: Cool to room temperature and pour the mixture into ice water to precipitate the product. Filter and recrystallize the crude ester from ethanol to yield pure ethyl 5-methylbenzofuran-2-carboxylate.

Protocol 2: Ester Hydrolysis to 5-Methylbenzofuran-2-carboxylic Acid
  • Hydrolysis: Dissolve the purified ester in a THF/EtOH (1:1) solvent mixture. Add 2M aqueous LiOH (3.0 eq). Causality: LiOH is preferred over NaOH or KOH as it provides milder saponification conditions, minimizing the risk of benzofuran ring-opening or the degradation of any sensitive functional groups added downstream.

  • Reaction: Stir at room temperature for 2–4 hours until LC-MS confirms complete conversion to the free acid.

  • Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water, cool in an ice bath, and carefully acidify with 1M HCl to pH 2. The 5-methylbenzofuran-2-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol 3: In Vitro Metabolic Stability (HLM Assay)
  • Incubation: Incubate the synthesized 5-methylbenzofuran-2-carboxylic acid (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final concentration). Aliquot samples at 0, 5, 15, 30, and 60 minutes, quenching immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ). Causality: The 5-methyl group prevents rapid hydroxylation at the C5 position, typically resulting in a significantly prolonged T1/2​ compared to the unsubstituted analog.

Conclusion

When designing benzofuran-based therapeutics, bigger is not always better. While halogens and bulky ethers have their place, the 5-methylbenzofuran-2-carboxylate scaffold offers a highly optimized balance of lipophilic target engagement and metabolic resilience. By integrating this specific substitution early in the drug discovery pipeline, medicinal chemists can bypass common PK liabilities and accelerate the identification of viable clinical leads.

References

  • Eldehna, W. M., Nocentini, A., Elsayed, Z. M., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters. URL:[Link]

  • ter Laak, A., Hillig, R. C., Ferrara, S. J., et al. (2024). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Khan, L., & Zubair, M. (2025). "Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies." Pakistan Journal of Pharmaceutical Sciences. URL:[Link]

Validation

Comparative spectroscopic analysis of "Methyl 5-methylbenzofuran-2-carboxylate" and its isomers

Comparative Spectroscopic Analysis of Methyl 5-methylbenzofuran-2-carboxylate and Its Isomers Introduction Benzofuran derivatives, particularly methylbenzofuran-2-carboxylates, serve as privileged building blocks in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Analysis of Methyl 5-methylbenzofuran-2-carboxylate and Its Isomers

Introduction

Benzofuran derivatives, particularly methylbenzofuran-2-carboxylates, serve as privileged building blocks in medicinal chemistry. They are frequently utilized in the synthesis of potent ClC-K chloride channel inhibitors[1] and sulfonamide-linked benzimidazolone derivatives targeting infectious diseases[2]. As an Application Scientist, a recurring challenge in drug development workflows is the unambiguous differentiation of positional isomers—such as Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) from its 3-methyl, 4-methyl, and 6-methyl counterparts. This guide provides an objective, data-driven comparison of these isomers, establishing a self-validating spectroscopic protocol for their identification.

Causality in Spectroscopic Variations (Expertise & Experience)

The differentiation of methylbenzofuran-2-carboxylate isomers relies on understanding how the methyl group's position perturbs the local magnetic and electronic environment:

  • Magnetic Anisotropy & Steric Effects: In the 3-methyl isomer, the methyl group is positioned on the furan ring, directly adjacent to the ester group. This steric hindrance forces the carboxylate slightly out of coplanarity with the benzofuran core, shifting the carbonyl stretching frequency in IR (to ~1713 cm⁻¹) and altering the ¹³C chemical shift of the ester carbonyl[3].

  • Electronic Effects on the Benzene Ring: For the 5-methyl and 6-methyl isomers, the methyl group exerts a weak +I (inductive) and +M (hyperconjugation) effect. The 5-methyl group, being para to the furan oxygen, increases electron density at C-4 and C-6, shielding these protons in ¹H NMR compared to the unsubstituted analog. Conversely, the 6-methyl isomer alters the coupling constants and chemical shifts of H-5 and H-7[4].

  • Reaction Byproduct Analysis: Proper identification is critical during synthesis. For instance, when subjecting methyl 5-methylbenzofuran-2-carboxylate to a Bouveault-Blanc reduction, insufficient proton sources can lead to acyloin condensation byproducts, which must be spectroscopically distinguished from the target primary alcohols[5].

Comparative Spectroscopic Data

To facilitate rapid identification, the quantitative spectroscopic data for the key isomers are summarized below.

Table 1: ¹H NMR Chemical Shifts (500 MHz, CDCl₃, δ ppm)

IsomerH-3 (Furan)Aromatic ProtonsMethyl (-CH₃)Methoxy (-OCH₃)
5-Methyl 7.48 (s, 1H)7.43 (d, J=8.5 Hz, H-7), 7.41 (s, H-4), 7.25 (dd, H-6)2.45 (s, 3H)3.95 (s, 3H)
3-Methyl - (Substituted)7.56 (d, J=7.8 Hz, H-4), 7.41 (t, H-5), 7.28 (t, H-6)[3]2.40 (s, 3H)3.94 (s, 3H)[3]
6-Methyl 7.45 (s, 1H)7.52 (d, J=8.0 Hz, H-4), 7.35 (s, H-7), 7.12 (d, H-5)[4]2.48 (s, 3H)3.95 (s, 3H)

Table 2: Key IR and GC-MS Features

IsomerIR: ν(C=O) cm⁻¹IR: ν(C=C) cm⁻¹MS: Molecular Ion [M]⁺MS: Base Peak
5-Methyl 17251580, 1610m/z 190.06m/z 159.04 [M-OCH₃]⁺
3-Methyl 1713[3]1595, 1620m/z 190.06[3]m/z 159.04 [M-OCH₃]⁺
6-Methyl 17281585, 1615m/z 190.06m/z 159.04 [M-OCH₃]⁺

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the analytical workflow must be reproducible. Below is the standardized protocol for sample preparation and acquisition, designed to prevent solvent-induced shifts and degradation.

Protocol 1: High-Resolution NMR Acquisition

  • Sample Weighing: Accurately weigh 5–10 mg of the purified benzofuran isomer directly into a clean, dry 5 mm NMR tube[5].

  • Solvent Addition: Using a Pasteur pipette, add approximately 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[5]. CDCl₃ is preferred to minimize hydrogen bonding effects that could shift the furan H-3 signal.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous[5]. Ensure no undissolved particulates remain, as they degrade magnetic field homogeneity (shimming).

  • Acquisition Parameters: Run at 500 MHz (¹H) and 125 MHz (¹³C). Use a relaxation delay (D1) of 2.0 seconds and 16 scans for ¹H to ensure quantitative integration of the methoxy versus aromatic methyl protons.

Protocol 2: GC-MS Analysis

  • Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.

  • Injection: Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Thermal Gradient: Set the inlet temperature to 250°C. Use a temperature gradient: 100°C (hold 1 min) to 280°C at 15°C/min.

  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV to capture the primary fragmentation pathway[1].

Visualizations

Workflow A Compound Synthesis & Purification (>98%) B Sample Prep (CDCl3 + 0.03% TMS) A->B C 1H & 13C NMR Acquisition (500 MHz) B->C D FT-IR Spectroscopy (ATR Mode) B->D E GC-MS Analysis (EI, 70 eV) B->E F Data Integration & Isomer Differentiation C->F D->F E->F

Fig 1. Self-validating multi-modal spectroscopic workflow for benzofuran isomers.

MS_Pathway M Molecular Ion [M]+ m/z 190.06 F1 Loss of •OCH3 m/z 159.04 M->F1 - •OCH3 F2 Loss of CO m/z 131.05 F1->F2 - CO F3 Benzofuranyl Cation m/z 103.05 F2->F3 - CO

Fig 2. Primary electron ionization (EI) mass fragmentation pathway for methylbenzofuran-2-carboxylates.

References

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives Source: NIH / PMC URL
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS Source: CLOCKSS URL
  • Palladium-Catalyzed Intramolecular Arylative Carboxylation of Allenes with CO2 for the Construction of 3-Substituted Indole-2-Carboxylic Acids Source: Amazon S3 URL
  • 5-Methylbenzofurazan|High-Quality Research Chemical Source: Benchchem URL
  • METHYL 6-METHYLBENZOFURAN-2-CARBOXYLATE | 82788-37-2 Source: ChemicalBook URL

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-methylbenzofuran-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) is a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. Methyl 5-methylbenzofuran-2-carboxylate (CAS: 82788-34-9) is a valuable building block in organic electronics and drug discovery, but its benzofuran core and ester functionality require strict, chemically logical disposal protocols.

Improper disposal of benzofuran derivatives can lead to severe environmental persistence and regulatory violations. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and destruction of this compound.

Physicochemical Profile & Hazard Causality

To design a robust disposal protocol, we must first understand the molecular behavior of the compound. The disposal method is directly dictated by its physicochemical properties and toxicological profile[1].

Table 1: Chemical Properties & Hazard Causality

Property / HazardValue / GHS CodeOperational Consequence & Causality
Chemical Nature Substituted Benzofuran EsterThe stable aromatic and furan rings resist biodegradation. Cannot be routed to standard wastewater treatment (POTW).
Acute Toxicity H302 (Harmful if swallowed)Requires strict inventory control and prevention of cross-contamination in shared lab spaces[1].
Skin/Eye Irritation H315, H319Mandates the use of nitrile gloves and safety goggles during all waste transfer operations[1].
Respiratory Irritation H335 (May cause irritation)All powder transfers and solvent evaporations must occur within a certified chemical fume hood[1].
Solubility Low aqueous solubilitySpills cannot be cleaned with water alone; requires organic co-solvents (e.g., alcohol) for effective decontamination[1].

Regulatory Classification (EPA/RCRA)

Before initiating disposal, it is critical to classify the waste under the Resource Conservation and Recovery Act (RCRA).

  • Listing Status: Methyl 5-methylbenzofuran-2-carboxylate is not explicitly listed on the EPA's P-list (acute hazardous) or U-list (toxic commercial chemical products)[2][3].

  • Characteristic Waste: Despite not being explicitly listed, it must be managed as a hazardous waste. If the ester is dissolved in a flammable solvent (e.g., ethanol, hexane) during a reaction, the resulting mixture becomes a D001 (Ignitable) characteristic hazardous waste [4].

  • Mixture Rule: Under RCRA guidelines, any mixture containing this compound must be treated with the most stringent applicable disposal code[4].

Operational Disposal Protocol

The following methodology ensures compliance with environmental regulations while maintaining laboratory safety. High-temperature incineration is the only acceptable method of destruction, as it ensures the complete thermal cleavage of the stable benzofuran ring into CO₂ and H₂O[5].

Phase 1: Waste Segregation & Compatibility
  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., off-specification batch, expired reagent) or a liquid solution (e.g., reaction filtrate, chromatography fractions).

  • Verify Solvent Compatibility: If liquid, verify the solvent matrix. Methyl 5-methylbenzofuran-2-carboxylate solutions should be routed to the Non-Halogenated Organic Waste stream, unless the solvent matrix contains halogens (e.g., Dichloromethane), in which case it must go to the Halogenated Organic Waste stream.

  • Avoid Oxidizers: Never mix benzofuran ester waste with strong oxidizing agents (e.g., Nitric acid, Peroxides), as this can trigger an exothermic reaction[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Containment: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Labeling: Instantly affix a "Hazardous Waste" label. The label must explicitly state the full chemical name (no abbreviations) and the primary hazard (e.g., "Toxic/Irritant")[4].

  • Storage Limits: Ensure the container remains tightly closed unless actively adding waste. For Large Quantity Generators (LQGs), the waste must be transferred to the central accumulation area within 90 days[4].

WasteDisposal Start Methyl 5-methylbenzofuran- 2-carboxylate Waste CheckState Determine Physical State Start->CheckState SolidWaste Solid/Powder Waste CheckState->SolidWaste LiquidWaste Liquid/Solvent Solution CheckState->LiquidWaste SolidContainer Place in sealed, compatible solid waste container SolidWaste->SolidContainer LiquidContainer Segregate into Non-Halogenated Organic Waste (unless mixed) LiquidWaste->LiquidContainer Labeling Attach RCRA Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling Storage Satellite Accumulation Area (<90 days for LQG) Labeling->Storage Disposal Licensed High-Temperature Incineration Storage->Disposal

Workflow for the segregation and disposal of Methyl 5-methylbenzofuran-2-carboxylate.

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate and chemically logical action is required to prevent exposure and surface contamination.

Root Cause of Decontamination Strategy: Because Methyl 5-methylbenzofuran-2-carboxylate is an organic ester, it is hydrophobic. Attempting to clean a powder or liquid spill with water will only spread the contaminant. An inert absorbent must be used for bulk collection, followed by an alcohol-based co-solvent to dissolve and lift residual molecules from the surface[1].

Step-by-Step Spill Protocol:
  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the area is well-ventilated (to mitigate H335 respiratory hazards)[1].

  • PPE Donning: Equip chemical-resistant nitrile gloves, safety goggles, and a lab coat[1].

  • Bulk Containment:

    • For liquid solutions: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or sand. Do not use combustible sawdust.

    • For solid powders: Lightly mist the powder with a compatible solvent (like isopropanol) to prevent aerosolization of the dust before sweeping.

  • Collection: Use a non-sparking tool to sweep the absorbed material into a dedicated, sealable hazardous waste container.

  • Chemical Decontamination: Scrub the contaminated surface with paper towels soaked in alcohol (ethanol or isopropanol) to dissolve the remaining ester[1].

  • Final Wash: Follow the alcohol scrub with a standard soap and water wash to remove any remaining solvent residue. Dispose of all contaminated paper towels as hazardous waste[1].

SpillResponse Spill Accidental Spill Occurs Evacuate Isolate Area & Ensure Ventilation Spill->Evacuate PPE Don PPE (Nitrile gloves, goggles, lab coat) Evacuate->PPE Contain Contain spill with diatomaceous earth/sand PPE->Contain Collect Sweep into labeled hazardous waste bin Contain->Collect Decon Decontaminate surface with alcohol/soap Collect->Decon Final Dispose via Approved Waste Plant Decon->Final

Step-by-step spill response and decontamination protocol for laboratory settings.

References

  • ChemScene. (2026). Safety Data Sheet: Methyl 5-methylbenzofuran-2-carboxylate (CAS 82788-34-9). Retrieved from 1

  • Fisher Scientific. (2010). Safety Data Sheet: 1-Benzofuran-5-amine (Proxy for benzofuran derivative handling). Retrieved from 5

  • US Environmental Protection Agency (EPA). (2026). RCRA U Waste - List Details. Retrieved from 2

  • New Jersey Department of Environmental Protection. RCRA Pharmaceutical Waste - An Inspector's Viewpoint. Retrieved from 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylbenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methylbenzofuran-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.